Lithium ethoxide

Catalog No.
S1903546
CAS No.
2388-07-0
M.F
LiC2H5O
C2H5LiO
M. Wt
52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium ethoxide

CAS Number

2388-07-0

Product Name

Lithium ethoxide

IUPAC Name

lithium;ethanolate

Molecular Formula

LiC2H5O
C2H5LiO

Molecular Weight

52 g/mol

InChI

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

AZVCGYPLLBEUNV-UHFFFAOYSA-N

SMILES

[Li+].CC[O-]

Canonical SMILES

[Li+].CC[O-]

Lithium Ethoxide: Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
Molecular Formula C₂H₅LiO [1] [2]
Molecular Weight 52.00 g/mol [1] [2]
Density 0.895 g/mL at 25 °C [1] [2]
Boiling Point ~67-72.6 °C [1] [2]
Flash Point 8.9 - 50 °F [1] [2]
Form Powder, chunks, or solution (e.g., 1.0 M in ethanol) [3] [2]
Assay 95% typical [3]

Lithium Ethoxide: Safety Information

Category Details

| GHS Hazard Statements | H251: Self-heating in large quantities; may catch fire. H314: Causes severe skin burns and eye damage. [3] [2] | | Storage | Flammables area, protect from moisture. [1] [2] | | Precautions | Reacts violently with water. Use faceshields, gloves, and other appropriate personal protective equipment (PPE). [1] |

Key Applications & Experimental Context

The search results highlight specific, advanced applications for this compound, particularly in materials science, and provide an example protocol for sodium ethoxide use.

  • Application of this compound: It is used as a precursor for preparing protective coatings on high-nickel cathode materials. These lithium-ion conductive coatings help improve the surface stability and cycling performance of lithium-ion batteries by preventing unwanted reactions between the cathode and solid electrolyte [3].
  • Experimental Protocol for Sodium Ethoxide Formation: The following workflow from a synthetic procedure details the formation of sodium ethoxide, which is analogous to how this compound is prepared (by reacting the metal with ethanol). This illustrates the highly similar core reactivity of these alkoxides.

G FreshSodium Freshly cut Sodium Metal Reactor Three-necked Flask (Reflux condenser, Stirrer) FreshSodium->Reactor AbsoluteEthanol Absolute Ethanol AbsoluteEthanol->Reactor NitrogenAtmosphere Nitrogen Atmosphere NitrogenAtmosphere->Reactor Reaction Reaction: 2CH₃CH₂OH + 2Na → 2CH₃CH₂ONa + H₂↑ Reactor->Reaction HydrogenGas Bubbles of Hydrogen Gas Evolved Reaction->HydrogenGas ColorlessSolution Colorless Solution of Sodium Ethoxide Reaction->ColorlessSolution

Workflow for the exothermic formation of sodium ethoxide from sodium metal and absolute ethanol, conducted under an inert atmosphere [4].

Key Reactivity Concepts & Inferred Differences

While a direct comparison is not provided, the fundamental principles of alkali metal chemistry can help frame the expected differences. Both ethoxides share core reactivity as strong bases and nucleophiles [5] [3], but the nature of the metal cation (Li⁺ vs. Na⁺) influences their behavior.

Characteristic This compound Sodium Ethoxide (for context)
Cation Size Smaller (Li⁺) Larger (Na⁺)
Basicity Very Strong Very Strong
Nucleophilicity Generally considered harder and less nucleophilic in some contexts due to strong Li-O bond and aggregation. Softer and often a better nucleophile.
Solubility & Aggregation Often oligomeric or aggregated in solution, especially in non-polar solvents. More soluble and less aggregated in alcohols.
Typical Use Strong base where its unique solubility or coordinating properties are needed (e.g., in battery precursors). Common, general-purpose strong base and nucleophile in organic synthesis (e.g., Claisen condensation, ether formation).

How to Proceed with Your Research

Given the lack of a direct, detailed reactivity comparison in the search results, I suggest the following steps to deepen your investigation:

  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder are essential for finding detailed kinetic studies, reaction yields, and comparative mechanistic investigations in peer-reviewed literature.
  • Review Textbooks on Mechanism: Advanced organic chemistry textbooks, particularly those focusing on physical organic chemistry or advanced synthesis, often discuss the subtle effects of metal cations (the "counterion effect") on the reactivity of alkoxides.
  • Focus Your Query: When searching, use specific reaction types for comparison, such as "this compound vs sodium ethoxide Claisen condensation" or "this compound elimination reaction kinetics," to find more targeted information.

References

lithium ethoxide solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of Lithium Ethoxide

The table below summarizes the available experimental solubility data for this compound from the search results.

Solvent Solubility (g/100 g of solvent) Temperature (°C) Notes
Ethanol 19.6 g/100 g 20°C [1]
Ethanol 15.8 g/100 g 24°C [1]
Ethanol 23 g/100 g 70°C [1]
Heptane 0.38 g/100 g 26°C [1]
Diethyl Ether sparingly soluble Not specified [1]
Pentane sparingly soluble Not specified [1]
Alkylcarbonates (e.g., EC, PC, DMC) < 1 g/L (collectively) 20°C Very weakly soluble [2]

A scientific study highlighted that this compound, along with other SEI (Solid Electrolyte Interphase) lithium salts like Li₂CO₃ and LiOH, is weakly soluble in alkylcarbonate solvents (which are common in lithium-ion battery electrolytes) [2]. This low solubility is a critical property affecting battery performance.

Experimental Context and Protocols

The provided solubility data originates from classical chemical literature and modern materials science research. Here are the key methodological details:

  • Experimental Conditions: The solubility measurements in ethanol, heptane, and other simple solvents were likely conducted using traditional gravimetric or titration methods, where the maximum amount of salt dissolved in a given solvent mass at equilibrium is determined [1].
  • Modern Context and Measurement: The data on solubility in alkylcarbonates comes from a 2011 study focused on battery electrolytes [2].
    • Materials: The lithium salts used had a purity of >95%. Solvents like ethylene carbonate (EC), propylene carbonate (PC), and dimethyl carbonate (DMC) had purity >99%. All handling was performed in an argon-atmosphere glove box to prevent reaction with moisture and air [2].
    • Apparatus and Procedure: Solubility was determined using Atomic Absorption Spectroscopy (AAS). This technique quantitatively measures the concentration of lithium ions in a filtered solution of the saturated salt-solvent mixture, providing high accuracy [2].
  • Safety and Handling: this compound is a reactive and moisture-sensitive material. The compound has the hazard statements H251 (Self-heating; may catch fire) and H314 (Causes severe skin burns and eye damage). Proper personal protective equipment (PPE) including gloves, eyeshields, and respirators is mandatory when handling it [3].

Solubility Determination Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a reactive solid like this compound in organic solvents, based on the methodologies from the search results.

Start Start Solubility Measurement A Prepare Saturated Solution Start->A B Agitate Mixture in Temperature-Controlled Bath A->B C Allow Solution to Reach Equilibrium B->C D Separate Solution from Undissolved Solid (Filtration) C->D E Analyze Solute Concentration in Filtrate D->E F Record Quantitative Data E->F Cond Repeat for different solvents/temperatures? F->Cond Cond->A Yes End End Protocol Cond->End No

Experimental workflow for determining solubility of reactive solids like this compound.

Key Insights for Researchers

  • Solvent Choice is Critical: this compound shows good solubility in alcohols like ethanol, but is nearly insoluble in non-polar solvents like heptane and pentane, as well as in industrially important alkylcarbonate solvents [1] [2].
  • Temperature Dependence: Solubility in ethanol increases with temperature (from 19.6 g/100g at 20°C to 23 g/100g at 70°C), which is typical for solid dissolution processes and can be leveraged in purification processes like recrystallization [1].
  • Material Behavior in Application: Its very low solubility in battery electrolyte solvents (alkylcarbonates) means it tends to form stable, solid aggregates in the SEI layer, which is beneficial for the long-term stability of the electrode interface [2].

References

lithium ethoxide thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Hazard Properties

The table below summarizes key quantitative data related to the handling and stability of lithium ethoxide, primarily from safety datasheets [1] [2].

Property Value / Description Source / Context
Physical Form White powder and chunks, or 1.0 M solution in ethanol [1] [3]
Density 0.821 g/mL (at 25°C for solution); 0.8200 g/mL (powder) [1] [3]
Flash Point 9 °C (48.2 °F) - closed cup (for solution in ethanol) [1]
Autoignition Temperature Classified as Self-heating, Category 1 [2]
Decomposition Products Carbon oxides, Lithium oxides [2]

Experimental Insight from a Related Compound

A detailed 2024 study investigated the thermal decomposition of lithium methyl carbonate (LMC), a major component in lithium-ion batteries [4]. The methodology offers a valuable template for studying organolithium compounds.

Experimental Protocol for Thermal Decomposition Analysis

The researchers used a combined experimental and computational approach [4]:

  • Material Synthesis: LMC was synthesized via a nucleophilic substitution reaction between commercial This compound and methanol [4].
  • Thermal Analysis: Thermogravimetric Analysis (TGA) was coupled with Mass Spectrometry (MS) to measure mass loss and identify evolved gases in real-time as the temperature was raised from 30°C to 300°C [4].
  • In-situ Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was used to observe changes in chemical bonds and functional groups during heating [4].
  • Computational Modeling: Density Functional Theory (DFT) calculations were performed to determine bond dissociation energies (BDEs) and propose a plausible elementary reaction mechanism, which was then validated against the experimental data [4].

The workflow of this integrated methodology can be summarized as follows:

Start Study Objective: Elucidate LMC Thermal Decomposition Mechanism ExpSynth Material Synthesis (Nucleophilic substitution of this compound) Start->ExpSynth ExpTGA Thermal Analysis (TGA-MS) ExpSynth->ExpTGA ExpSpec In-situ Spectroscopy (ATR-FTIR) ExpSynth->ExpSpec DataInt Data Integration & Mechanism Validation (Against MS data using GRI-MECH 3.0) ExpTGA->DataInt ExpSpec->DataInt CompModel Computational Modeling (DFT Calculations) CompModel->DataInt End Proposed Plausible Elementary Reaction Mechanism to Li₂CO₃ DataInt->End

Integrated experimental and computational workflow for analyzing thermal decomposition [4].

Safety and Handling Protocols

Given its self-heating nature and corrosivity, strict handling procedures are essential [1] [2]:

  • Personal Protective Equipment (PPE): Wear faceshields, gloves, goggles, and appropriate respirator filters [1].
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from sunlight and handle under an inert gas. Never allow contact with water [2].
  • Fire Fighting: In case of fire, use dry powder or dry sand for extinction. Do NOT use a water jet [2].

Interpretation and Further Research

The search results confirm that this compound is thermally stable enough for handling and use in processes like sol-gel synthesis and chemical vapor deposition [1] [3]. However, it is classified as self-heating and can decompose at elevated temperatures, producing lithium oxides [2].

The detailed study on LMC demonstrates the level of mechanistic depth achievable for organolithium compounds [4]. Applying a similar integrated methodology (TGA-MS, in-situ FTIR, and DFT modeling) would be the recommended approach to fully decipher the thermal decomposition pathway of pure this compound.

References

lithium ethoxide preparation from lithium metal and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Mechanism

The synthesis of lithium ethoxide is a metathesis reaction where lithium metal (Li) displaces hydrogen from ethanol, producing this compound (C₂H₅OLi) and hydrogen gas (H₂) [1]. This is a redox process that is highly exothermic and requires careful control.

The basic chemical reaction is: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂ [1]

The diagram below illustrates the reaction mechanism and the experimental setup for safely conducting this synthesis:

G Li Lithium Metal (Li) R1 Reaction Vessel Li->R1 Add slowly EtOH Ethanol (C₂H₅OH) EtOH->R1 Condenser reflux H2 Hydrogen Gas (H₂) ↑ R1->H2 Vent safely (Flammable) LiOEt This compound (C₂H₅OLi) R1->LiOEt Product in solution

Detailed Experimental Protocol

Here is a practical synthesis method that can be adapted for laboratory-scale production.

Materials and Equipment
  • Reactants: Lithium metal (wire, ribbon, or chips), absolute ethanol (anhydrous) [1].
  • Equipment: A multi-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, ice-water bath or cryo-cooler, magnetic stirrer, and an inert gas (Nitrogen or Argon) supply [2].
Step-by-Step Procedure
  • Setup: Assemble the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen [3].
  • Initial Charge: Place the lithium metal into the dry reaction flask [2].
  • Reaction:
    • Slowly add anhydrous ethanol to the reaction vessel, maintaining the temperature between 20-30°C [2].
    • The reaction is exothermic. Use an ice-water bath (approx. -10 to -30°C) to maintain the temperature between 60-80°C and control the reaction rate [2].
    • The reaction pressure can be controlled between 0.01-0.015 MPa. Vapors are condensed and returned to the reactor [2].
  • Completion: After adding all ethanol, continue stirring and heating to ensure the reaction is complete. The result is a liquid solution of this compound in ethanol [2].
  • Isolation (for solid product): For solid this compound, transfer the liquid to a closed dryer. Concentrate and dry under vacuum to obtain a solid product [2].
Quantitative Reaction Example

The table below summarizes data from a specific laboratory synthesis for reference [1]:

Parameter Value Notes
Ethanol Mass 144 g (3.13 mol) Anhydrous
Lithium Metal Mass 2.9 g (0.41 mol)
Molar Ratio (Li:EtOH) ~ 1 : 7.6 Lithium is limiting reactant
Theoretical LiOEt Yield ~21.3 g Calculated from lithium amount
Final Solution ~125.1 g of ethanol containing ~21.3 g LiOEt Saturated solution
Solubility (approx.) ~12.5 g / 100 mL ethanol At room temperature [1]

Critical Safety and Handling Notes

This reaction involves significant hazards and must be conducted with appropriate safety measures.

Hazard Precautionary Measure
Flammable Hydrogen Gas (H₂) Always vent safely. Perform the reaction in a well-ventilated fume hood with no ignition sources. Use flame traps if necessary [2] [1].
Highly Flammable Reagents/Product The product solution is highly flammable (Flash point ~50°F / 10°C) [4]. Keep away from heat and sparks.
Corrosive and Moisture-Sensitive This compound is corrosive (H314 causes severe skin burns) and reacts slowly with water [4]. Use appropriate PPE (gloves, goggles). Store under an inert atmosphere.
Exothermic Reaction Control the reaction rate by slow addition of ethanol and active cooling to prevent violent boiling or potential ignition [2].

Product Specifications and Characterization

The table below lists key physicochemical properties and typical commercial specifications for this compound [4]:

Property Specification / Value
CAS Number 2388-07-0
Molecular Formula C₂H₅LiO
Molecular Weight 52.0 g/mol
Physical Form (Solution) Clear, colorless to brown liquid [1] [4]
Common Commercial Form 1.0 M solution in ethanol
Density (at 25°C) ~0.895 g/mL
Boiling Point ~67°C (for the solution)

Application Notes for Researchers

  • Impurity Control: If the ethanol contains trace water, lithium hydroxide (LiOH) will form as an insoluble white precipitate. This can be removed from the solution by filtration [1].
  • Industrial Scope: The described methodology is adaptable for the industrial production of other lithium alkoxides, such as lithium methoxide, lithium isopropoxide, and lithium tert-butoxide [2].

References

lithium ethoxide in esterification and transesterification reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Applications of Lithium Ethoxide

This compound (LiOEt) is an organic metal alkoxide with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in the form of powder and chunks [2] [1] and has a high purity grade of 95% to 99% available commercially [2] [1]. It is insoluble in water [1].

Primary Applications in Organic Synthesis

This compound serves as a strong base and catalyst in various organic transformations [1]:

  • Base in Carbon-Carbon Bond Formation: Used in key reactions like aldol condensation, Michael addition, and the Claisen condensation [1].
  • Transesterification Catalyst: Facilitates the exchange of alkoxy groups between esters and alcohols [3].
  • Esterification Reactions: Acts as a reactant or catalyst in the formation of esters from carboxylic acids or acid chlorides [1].
  • Polymer Chemistry Initiator: Employed in the synthesis of certain polymeric materials [1].
  • Precursor for Battery Materials: Used to prepare inert, conductive coatings for high-nickel cathodes in lithium-ion batteries [2].

Reaction Mechanisms and Pathways

Transesterification Under Basic Conditions

Transesterification is the conversion of one ester into another through the exchange of alkoxy (-OR) groups. When catalyzed by this compound, the reaction proceeds via a two-step nucleophilic acyl substitution mechanism [3].

G Start Ester + LiOEt TI Tetrahedral Intermediate Start->TI  Nucleophilic Addition Product New Ester + LiOR' TI->Product  Elimination of R'O⁻

Diagram 1: The mechanism of base-catalyzed transesterification. The ethoxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to eliminate the leaving alkoxide, forming the new ester.

To drive this equilibrium reaction towards the desired product, a large excess of the alcohol corresponding to the desired alkoxy group (e.g., ethanol for an ethyl ester) is used, often as the solvent [3].

Special Case: Intramolecular Transesterification

This compound can facilitate the formation of cyclic esters (lactones) from hydroxy-esters. Deprotonation of the hydroxyl group generates an alkoxide, which acts as an internal nucleophile in a five or six-membered ring closure [3].

G LinearEster Hydroxy-Ester Alkoxide Alkoxide Intermediate LinearEster->Alkoxide  LiOEt Deprotonation Lactone Lactone (Cyclic Ester) Alkoxide->Lactone  Intramolecular Nucleophilic Attack

Diagram 2: Lactone formation via intramolecular transesterification. The base deprotonates the alcohol, creating a nucleophile that attacks the ester carbonyl within the same molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from lithium metal and ethanol [4].

  • Objective: To prepare a saturated solution of this compound in ethanol.
  • Materials:
    • Lithium metal (2.9 g, 0.41 mol)
    • Absolute ethanol (144 g, 3.13 mol)
    • Equipment: Dry flask, reflux condenser, nitrogen inlet, ice bath.
  • Procedure:
    • Place absolute ethanol in a dry flask under an inert nitrogen atmosphere.
    • Add lithium metal pieces slowly to the ethanol with stirring. Caution: The reaction produces hydrogen gas (H₂) and is exothermic.
    • Control the reaction rate by cooling with an ice bath to prevent excessive heating.
    • Continue stirring until all lithium metal has reacted. The resulting solution will be slightly yellow and alkaline [4].
  • Note: If the ethanol contains water, lithium hydroxide will form as an insoluble by-product and can be removed by filtration [4].
Protocol 2: General Transesterification Procedure

This is a general method for converting a methyl ester to an ethyl ester using this compound [3].

  • Objective: Transesterification of a model methyl ester.
  • Materials:
    • Methyl ester substrate (e.g., methyl 1-naphthoate)
    • This compound (LiOEt)
    • Anhydrous ethanol (solvent and nucleophile source)
    • Equipment: Round-bottom flask, condenser, nitrogen atmosphere.
  • Reaction Setup:
    • Solvent: Anhydrous Ethanol
    • Catalyst: this compound
    • Reaction Temperature: Reflux
    • Atmosphere: Inert (Nitrogen or Argon)
  • Procedure:
    • Dissolve the methyl ester substrate in a large excess of anhydrous ethanol.
    • Add a catalytic or stoichiometric amount of this compound.
    • Heat the mixture under reflux with stirring in an inert atmosphere.
    • Monitor the reaction by TLC or GC/MS until completion.
    • Work up by carefully neutralizing the base with a weak acid (e.g., aqueous NH₄Cl), concentrating the solution, and purifying the product (e.g., by distillation or chromatography).
Protocol 3: this compound in a Multi-Step Synthesis (Ynolates)

This advanced procedure from Organic Syntheses uses a mixture of lithium hexamethyldisilazide (LiHMDS) and this compound to homologate an ester [5].

  • Part C: Preparation of Lithium Hexamethyldisilazide (LiHMDS)/Lithium Ethoxide Mixture:
    • In a nitrogen-flushed, oven-dried flask, combine 1,1,1,3,3,3-hexamethyldisilazane (32.2 g, 0.200 mol), absolute ethanol (5.9 mL, 4.6 g, 0.100 mol), and anhydrous tetrahydrofuran (160 mL).
    • Cool the stirred solution in an ice bath.
    • Add 2.5 M n-butyllithium in hexanes (120 mL, 0.300 mol) via syringe over 20 minutes.
    • Stir the resulting solution of LiHMDS and this compound with cooling for 30 minutes before use in the subsequent step [5].

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Number 2388-07-0 [2] [1]
Molecular Formula LiC₂H₅O [1]
Molecular Weight 52.0 g/mol [1]
Purity 95% - 99% [2] [1]
Physical Form Powder and chunks [2] [1]
Solubility in Water Insoluble [1]

Table 2: Key Reaction Parameters for Transesterification

Parameter Recommendation / Typical Value Reference / Rationale
Solvent Conjugate acid of alkoxide nucleophile (e.g., Ethanol for ethyl esters) [3]
Alcohol Molar Ratio Large excess (e.g., as solvent) Drives equilibrium towards products [3]
Catalyst Loading Catalytic or stoichiometric Dependent on substrate reactivity [5]
Atmosphere Inert (N₂ or Ar) Prevents reaction with moisture/CO₂ [5] [4]
Temperature From room temperature to reflux Dependent on substrate and reaction rate

Safety and Handling Guidelines

This compound is a reactive and moisture-sensitive chemical that requires careful handling.

  • Hazard Classification:
    • Signal Word: Danger [2]
    • Hazard Statements: Self-heating (Category 1) and causes severe skin burns (Category 1B) [2].
    • Storage Class: 4.2 - Pyrophoric and self-heating hazardous materials [2].
  • Personal Protective Equipment (PPE):
    • Mandatory: Eyeshields, faceshields, gloves [2].
    • Respiratory Protection: Type P3 (EN 143) respirator cartridges are recommended [2].
  • Handling Precautions:
    • Always handle in a well-ventilated area, ideally within a fume hood.
    • Maintain an inert atmosphere during weighing and reactions to avoid decomposition and release of flammable gases [4] [1].
    • Avoid contact with moisture and air [1].
  • Storage:
    • Store in a dry, air-tight container away from moisture and air [1].
    • It is best used shortly after preparation to ensure optimal reactivity [1].

Key Considerations for Researchers

  • Competing Reactions: Be aware that this compound can participate in other reactions. For example, in the Claisen condensation, the alkoxide base can cause transesterification as a side reaction if the alkoxide does not match the ester's alkoxy group [3].
  • Alkoxide Basicity: The reaction equilibrium in transesterification is influenced by the relative basicities of the nucleophile and leaving group. Using the alcohol as the solvent ensures a large excess that drives the equilibrium forward [3].
  • Material Quality: The quality of reagents is critical. The presence of lithium butoxide in partially decomposed butyllithium solutions can lead to the formation of undesired butyl ester by-products [5].

References

lithium ethoxide catalyst for aldol condensation and Claisen condensation

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Role in Aldol Condensation

Lithium ethoxide serves as an effective dual-activation catalyst for tandem cross-aldol condensations, offering a superior method for synthesizing α,α′-bis(aryl/alkylmethylidene)ketones, which are valuable pharmacophores [1].

The key advantages of this protocol include [1]:

  • High Efficiency: Achieves high product yields under mild conditions.
  • Mild Conditions: Reactions proceed at room temperature.
  • Short Reaction Times
  • Cost-Effective: Uses a cheap and readily available catalyst.
  • Low Catalyst Loading: Requires only 10 mol% of this compound.
  • Broad Substrate Scope: Compatible with aryl, heteroaryl, styryl, and alkyl aldehydes.

The experimental protocol below outlines the standard procedure.

cluster_procedure Aldol Condensation Procedure Ketone Ketone Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture 10 mol% Solvent Solvent Solvent->Reaction_Mixture RT RT Crude_Product Crude Product RT->Crude_Product Workup Workup Pure_Product Pure Product Workup->Pure_Product Reaction_Mixture->RT Stirring Crude_Product->Workup

  • Reaction Setup: In a round-bottom flask, add cyclohexanone (1.0 mmol), the aromatic aldehyde (2.2 mmol), and anhydrous ethanol (3 mL) [1].
  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture [1].
  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC (Thin-Layer Chromatography) [1].
  • Work-up: Upon completion, pour the reaction mixture into ice water. Extract the resulting precipitate using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) [1].
  • Purification: Purify the crude product by recrystallization from ethanol or using column chromatography to obtain the pure bis(arylidene)ketone derivative [1].

Stoichiometric Role in Claisen Condensation

In Claisen condensation, this compound acts as a strong base to form an enolate anion, which then nucleophilically attacks another ester molecule to form a β-keto ester or β-diketone [2] [3] [4].

The following table summarizes the reaction requirements [2]:

Factor Requirement & Rationale
Enolizable Ester At least one reagent must have α-protons to form the enolate nucleophile.
Base Strength Must be strong enough to generate the enolate (e.g., alkoxide base).
Leaving Group The alkoxy group must be a good leaving group (e.g., methoxide, ethoxide).
Stoichiometry Requires a full equivalent (stoichiometric amount) of base. The final deprotonation of the β-keto ester drives the reaction to completion.

The experimental workflow for a standard Claisen condensation is detailed below.

  • Reaction Setup: Add the ester (1.0 equivalent) to anhydrous ethanol in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) [2] [5].
  • Base Addition: Add a stoichiometric amount (1.0 equivalent) of this compound powder to the solution [2] [5].
  • Reaction Execution: Heat the reaction mixture under reflux for the required time. Monitor the reaction by TLC.
  • Work-up: After cooling, carefully acidify the mixture with a cold, dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the enolate and regenerate the β-keto ester [2].
  • Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude β-keto ester by distillation or recrystallization.

Key Comparative Data

The table below summarizes the distinct roles of this compound in these two important reactions.

Feature Aldol Condensation Claisen Condensation
Primary Role Dual-activation catalyst [1] Stoichiometric, strong base [2]
Amount Used Catalytic (e.g., 10 mol%) [1] Stoichiometric (1.0 equivalent or more) [2]
Reaction Type Carbonyl (aldehyde/ketone) with enolizable carbonyl [1] [6] Ester with ester (or another carbonyl) [2] [3]
Key Product α,α′-Bis(aryl/alkylmethylidene)ketone [1] β-Keto ester or β-diketone [2] [3]
Driving Force Formation of extended conjugation system [1] [6] Final deprotonation of acidic β-keto ester product [2]

Critical Handling & Safety Notes

This compound is a moisture-sensitive and air-sensitive compound that requires strict handling protocols [5].

  • Inert Atmosphere: All reactions must be set up and performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques [5].
  • Anhydrous Solvents: Use only anhydrous solvents to prevent decomposition of the catalyst [5].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated fume hood [5].
  • Storage: Store the reagent in a tightly sealed container in a dry, cool place, protected from air and moisture [5].

References

Comprehensive Application Notes and Protocols: Lithium Ethoxide in Sol-Gel Synthesis of Thin Films

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lithium Ethoxide in Sol-Gel Synthesis

This compound (LiOC₂H₅) represents a critical precursor material in the sol-gel synthesis of advanced functional thin films for applications ranging from energy storage to integrated photonics. As an alkoxide compound, this compound offers distinct advantages in sol-gel chemistry due to its molecular homogeneity and reactivity in solution-based processes, enabling precise control over film composition and structure at relatively low processing temperatures. The sol-gel method itself is a versatile synthesis approach that allows for the production of homogeneous, high-purity metal oxide nanostructures through the transition of a liquid "sol" into a solid "gel" network via hydrolysis and condensation reactions. [1] [2]

The application of this compound in thin film deposition is particularly valuable for multi-component oxide systems such as lithium niobate (LiNbO₃), which has attracted significant attention due to its excellent optical, piezoelectric, and ferroelectric properties. These materials play crucial roles in emerging technologies including optical waveguides, non-linear optical devices, surface acoustic wave (SAW) sensors, and as interface stabilization layers in lithium-ion batteries. Traditional solid-state synthesis methods for these complex oxides typically require prolonged high-temperature processing, but the sol-gel approach using alkoxide precursors like this compound enables atomic-scale mixing of cationic species at significantly reduced temperatures, resulting in improved phase purity and compositional control. [3] [4]

Precursor Chemistry and Properties

Fundamental Characteristics of this compound

This compound is a metal alkoxide characterized by its high reactivity toward hydrolysis and sensitivity to moisture and atmospheric oxygen. These properties necessitate strict handling protocols under inert conditions to maintain precursor integrity and prevent premature reaction. In sol-gel chemistry, metal alkoxides undergo hydrolysis where ethoxide groups (OC₂H₅) are replaced with hydroxyl groups (OH), followed by polycondensation reactions that form an extended metal-oxygen-metal network characteristic of the gel state. The mechanism of these reactions is significantly influenced by solution pH, water content, temperature, and solvent selection, which collectively determine the structural evolution and ultimate properties of the resulting thin films. [1] [2]

The molecular structure of this compound enables direct incorporation into growing oxide networks during sol-gel processing, facilitating the formation of homogeneous multi-component systems when combined with other metal alkoxides such as niobium ethoxide (Nb(OC₂H₅)₅) for lithium niobate synthesis. This molecular-level mixing represents a significant advantage over solid-state methods where diffusion limitations can lead to compositional inhomogeneity and secondary phase formation. However, the different hydrolysis rates of individual metal alkoxides in multi-component systems can present challenges, potentially leading to component segregation and non-uniform films if reaction conditions are not carefully controlled. [4]

Comparative Precursor Analysis

Table 1: Comparison of Lithium Precursors for Sol-Gel Synthesis

Precursor Chemical Formula Advantages Limitations Typical Applications
This compound LiOC₂H₅ High purity, molecular homogeneity, compatible with other alkoxides Moisture sensitivity, requires inert atmosphere LiNbO₃, LiCoO₂, complex oxide films
Lithium Nitrate LiNO₃ Air-stable, low cost, easy handling High decomposition temperature, residual nitrate Electrode materials, Li₂Ni₆AlₓCo₂₋ₓO₁₀
Lithium Carbonate Li₂CO₃ High stability, low toxicity Low solubility, requires acidic conditions LiNbO₃ with chelating agents
Heterobimetallic Complexes Li₂Nb(hfa)₇•diglyme•xH₂O Single-source precursor, improved stoichiometry control Complex synthesis, limited availability Stoichiometric LiNbO₃ thin films

Recent research has explored innovative precursor design to overcome limitations associated with traditional alkoxide precursors. The development of heterobimetallic complexes that incorporate both lithium and the secondary metal (e.g., niobium) in a single molecule represents a significant advancement. These third-generation precursors ensure better monitoring of process variables, greater atomic uniformity, reduced occurrence of undesirable contaminants, and improved control over the production process. For instance, the compound Li₂Nb(hfa)₇•diglyme•xH₂O has been successfully employed for the deposition of polycrystalline LiNbO₃ films with improved stoichiometric control, demonstrating the potential of this approach for complex multi-component oxide systems. [4]

Experimental Protocol: Lithium Niobate Thin Films via Sol-Gel

Materials and Equipment

Materials Required:

  • This compound (LiOC₂H₅, high purity ≥99.9%)
  • Niobium ethoxide (Nb(OC₂H₅)₅, high purity ≥99.9%)
  • Anhydrous ethanol (C₂H₅OH, water content <50 ppm)
  • Acetic acid (glacial, CH₃COOH) or acetylacetone as stabilization agent
  • Inert atmosphere equipment (argon or nitrogen glove box, Schlenk line)

Equipment Necessary:

  • Spin coater with programmable rotation speed (500-6000 rpm capability)
  • Hotplate with precise temperature control (up to 300°C)
  • Tube furnace or muffle furnace (up to 700°C)
  • Ultrasonic bath for solution mixing
  • Moisture-free environment (glove box or dry room)
Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In an argon-filled glove box, dissolve 0.01 mol this compound in 20 mL anhydrous ethanol under continuous stirring.
    • Separately dissolve 0.01 mol niobium ethoxide in 20 mL anhydrous ethanol.
    • Combine the two solutions slowly with vigorous stirring to ensure homogeneous mixing.
    • Add 1-2 mL acetic acid or acetylacetone as a chelating agent to moderate hydrolysis rates and improve solution stability.
    • Continue stirring for 2-4 hours until a clear, homogeneous solution is obtained.
  • Controlled Hydrolysis:

    • Prepare a hydrolysis solution by mixing 1 mL deionized water with 10 mL anhydrous ethanol.
    • Add the hydrolysis solution dropwise (approximately 1-2 drops per second) to the alkoxide solution under vigorous stirring.
    • Continue stirring for additional 1-2 hours to form a stable sol.
    • Age the sol for 24 hours at room temperature in a sealed container to allow initial condensation reactions.
  • Substrate Preparation and Film Deposition:

    • Clean substrates (typically silicon, sapphire, or platinum-coated silicon) sequentially in acetone, isopropanol, and deionized water using ultrasonic bath for 10 minutes each.
    • Dry substrates under nitrogen stream and treat with oxygen plasma for 5-10 minutes to improve wettability.
    • Filter the aged sol through a 0.2 μm PTFE syringe filter immediately before deposition.
    • Program the spin coater with the following sequence: 500 rpm for 10 seconds (acceleration 100 rpm/s) followed by 3000 rpm for 30 seconds (acceleration 500 rpm/s).
    • Dispense 0.5-1 mL of sol onto the center of the substrate during the initial low-speed step.
  • Gelation and Thermal Processing:

    • Immediately transfer the as-deposited film to a hotplate preheated to 300°C for 10 minutes to facilitate gelation and remove residual solvents.
    • Repeat the spin-coating and pre-heating steps 3-5 times to achieve the desired film thickness.
    • Finally, anneal the multilayer film in a tube furnace at 600-700°C for 1-2 hours in oxygen atmosphere to induce crystallization.
    • Use a controlled heating rate of 1-5°C/minute through critical temperature ranges to minimize stress and cracking.

The following workflow diagram illustrates the complete sol-gel process using this compound for thin film fabrication:

LithiumEthoxideWorkflow cluster_preparation Solution Preparation Phase cluster_processing Thermal Processing Phase precursor_prep Precursor Solution Preparation hydrolysis Controlled Hydrolysis precursor_prep->hydrolysis 2-4 hrs stirring aging Sol Aging hydrolysis->aging Dropwise H₂O addition filtration Solution Filtration aging->filtration 24 hrs aging spin_coat Spin Coating filtration->spin_coat 0.2 μm filtration substrate_clean Substrate Cleaning substrate_clean->spin_coat Plasma treatment pre_bake Pre-bake Treatment spin_coat->pre_bake 500→3000 rpm multilayer Multilayer Deposition (3-5 cycles) pre_bake->multilayer 300°C, 10 min final_anneal Final Annealing multilayer->final_anneal Desired thickness characterization Film Characterization final_anneal->characterization 600-700°C, 1-2 hrs

Figure 1: Experimental workflow for this compound-based sol-gel synthesis of thin films, highlighting the three main phases of the process.

Results and Analysis

Structural and Morphological Characterization

X-ray diffraction (XRD) analysis of this compound-derived LiNbO₃ thin films typically reveals polycrystalline structure with characteristic peaks corresponding to the (012), (104), (110), (113), and (116) planes of the rhombohedral LiNbO₃ phase when annealed at temperatures above 600°C. The crystallite size generally ranges between 20-50 nm as calculated using the Scherrer equation, with higher annealing temperatures leading to increased crystallinity but potential risks of lithium volatilization. Research has demonstrated that films derived from this compound precursors exhibit improved crystallographic orientation compared to those prepared from alternative lithium sources such as lithium nitrate or carbonate. [4]

Field-emission scanning electron microscopy (FE-SEM) of optimal this compound-derived films shows uniform surface morphology with minimal cracking and grain sizes typically between 50-200 nm depending on annealing conditions. The films generally exhibit dense microstructure with well-interconnected grains, although excessive heating rates can lead to the formation of porous structures due to rapid solvent evaporation and organic burnout. Energy dispersive X-ray (EDX) analysis confirms the preservation of lithium content in properly processed films, with Li/Nb ratios approaching the stoichiometric value of 1.0 for LiNbO₃ when appropriate precursor stoichiometry and processing conditions are maintained. [4]

Compositional and Functional Properties

Table 2: Characterization Data for this compound-Derived Thin Films

Characterization Method Key Findings Optimal Conditions Performance Metrics
XRD Polycrystalline LiNbO₃ phase Annealing: 600-700°C, 1-2 hours Crystallite size: 20-50 nm
Raman Spectroscopy Characteristic peaks at 153, 238, 276, 332, 369, 432, 582, 876 cm⁻¹ Excitation: 532 nm Phase purity confirmation
FE-SEM Uniform morphology, minimal cracking Heating rate: 1-5°C/min Grain size: 50-200 nm
XPS Li/Nb ratio ≈ 1.0, minimal carbon contamination Sputter cleaning: 30 seconds Surface stoichiometry verification
Dielectric Measurements High permittivity, low loss tangent Frequency: 1 kHz-1 MHz εᵣ: 25-30, tan δ: <0.05
Electrochemical Analysis Li⁺ ion transport capability Voltage range: 2.5-4.3 V vs. Li⁺/Li Interface stability improvement

The functional properties of this compound-derived films make them particularly valuable for specialized applications. For electro-optical devices, films exhibit excellent transparency in visible spectra with refractive indices typically between 2.2-2.3 at 633 nm wavelength. When implemented as interface layers in all-solid-state batteries, these films significantly enhance interfacial stability between high-voltage cathode materials (e.g., NCM622) and sulfide-based solid electrolytes (e.g., Li₆PS₅Cl), enabling stable cycling up to 4.3 V versus Li⁺/Li. This application specifically benefits from the homogeneous coverage and conformal nature of sol-gel derived films compared to physical deposition methods. [5] [4]

Alternative Precursor Systems and Emerging Approaches

Single-Source Heterobimetallic Precursors

Recent advances in precursor chemistry have led to the development of innovative heterobimetallic complexes that incorporate both lithium and the transition metal (e.g., niobium) in a single molecule. These single-source precursors address significant challenges in maintaining stoichiometric control during multi-precursor sol-gel processes. A notable example is the compound Li₂Nb(hfa)₇•diglyme•xH₂O, which has been successfully employed for the deposition of polycrystalline LiNbO₃ films through a modified sol-gel/spin-coating approach. [4]

The structural, compositional, and thermal characteristics of this heterobimetallic precursor have been thoroughly characterized using attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). These analyses confirm the molecular-level integration of lithium and niobium, which ensures consistent elemental distribution throughout the deposited films. The resulting LiNbO₃ films exhibit improved stoichiometric control and phase purity compared to those derived from traditional separate precursor systems, demonstrating the potential of this advanced precursor design for complex multi-component oxide films. [4]

Modified Sol-Gel Approaches

Beyond conventional alkoxide chemistry, researchers have developed alternative sol-gel routes utilizing different lithium sources for specific application requirements:

  • Chelate-Assisted Synthesis: Combining lithium carbonate (Li₂CO₃) or lithium nitrate (LiNO₃) with niobium oxide (Nb₂O₅) in ethylene glycol media with citric acid as a chelating agent. This approach offers improved handling stability but may require higher processing temperatures and can result in increased carbon contamination.

  • Aqueous Sol-Gel Methods: Using water-soluble lithium salts (e.g., lithium acetate) with peroxo-niobate complexes for improved environmental compatibility. These systems typically exhibit faster hydrolysis rates and require careful pH control to prevent precipitation.

  • Non-hydrolytic Approaches: Employing chemical activation methods (e.g., using H₂O₂) to promote gel formation without direct water addition, potentially reducing sensitivity to atmospheric moisture during processing. [5] [4]

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Sol-Gel Processes

Problem Potential Causes Solutions Preventive Measures
Film Cracking Rapid drying, high stress Reduce heating rate (1-2°C/min) Multiple thin layers, chelating agents
Lithium Deficiency Volatilization during annealing Lithium excess in precursor (5-10%) Sealed environment, lower annealing T
Non-uniform Coverage Improper wettability, fast evaporation Optimize spin speed, use surfactants Substrate plasma treatment, humidity control
Carbon Residues Incomplete organic removal Extended annealing, oxygen atmosphere Controlled pyrolysis, sufficient air flow
Poor Crystallinity Insufficient annealing temperature Increase temperature (max 700°C) Longer annealing time, nucleation layers
Precipitation Rapid hydrolysis, poor stability Modify hydrolysis rate, chelation Controlled water addition, stable precursors
Process Optimization Strategies
  • Stoichiometry Control: Implement a 5-10 mol% excess of this compound in the initial precursor solution to compensate for potential lithium loss during high-temperature annealing, as confirmed by compositional analysis showing improved stoichiometry with lithium-rich formulations. [4]

  • Microstructure Optimization: Utilize controlled heating rates (1-5°C/minute) through critical temperature ranges (200-400°C) to facilitate gradual organic removal and minimize film stress, resulting in crack-free morphologies with improved density.

  • Solution Stability: Employ chelating agents such as acetylacetone or acetic acid in molar ratios of 1:1 to 1:2 (chelator:total metal) to moderate hydrolysis rates and extend solution shelf-life to several weeks when stored under inert atmosphere.

  • Thickness Control: Adjust solution viscosity through precursor concentration (typically 0.1-0.3 M) and spin parameters (2000-4000 rpm) to achieve precise thickness control, with each deposition cycle typically adding 50-100 nm of final thickness after annealing.

Applications and Functional Properties

Thin films derived from this compound precursors enable numerous advanced applications across multiple technological domains:

  • Integrated Photonics: Lithium niobate thin films prepared via this compound sol-gel processes serve as excellent materials for optical waveguides, modulators, and photonic crystals due to their strong electro-optic coefficients and nonlinear optical properties. The conformal nature of sol-gel deposition allows for fabrication on various substrate geometries, expanding design possibilities for integrated optical circuits. [4]

  • Energy Storage Systems: As interface stabilization layers in all-solid-state batteries, these films effectively mitigate undesirable reactions between electrode materials and solid electrolytes. Research has demonstrated that LiNbO₃-coated NCM622 cathodes exhibit significantly improved interfacial stability with Li₆PS₅Cl sulfide electrolytes at high operating voltages (up to 4.3 V vs. Li⁺/Li), enabling enhanced cycling performance and safety characteristics. [5]

  • Electronic Devices: The ferroelectric and piezoelectric properties of this compound-derived films facilitate their application in surface acoustic wave (SAW) devices, bulk acoustic wave (BAW) resonators, and non-volatile memory elements. The low-temperature processing compatibility of the sol-gel approach enables integration with temperature-sensitive substrates and device architectures. [4]

  • Quantum Technologies: Recent investigations have explored the application of sol-gel derived lithium niobate films in quantum memory devices and integrated quantum photonic circuits, leveraging the material's excellent optical properties and compatibility with heterogeneous integration approaches. [4]

Conclusions and Future Perspectives

The application of This compound in sol-gel synthesis of thin films represents a powerful methodology for producing high-quality functional oxides with precise control over composition and microstructure. The molecular homogeneity afforded by alkoxide precursors, combined with the versatility of sol-gel processing, enables fabrication of advanced materials for demanding applications in photonics, energy storage, and electronic devices. While challenges remain in areas such as stoichiometry control and process scalability, continued development of advanced precursor designs and optimized processing protocols addresses these limitations.

Future research directions likely include the development of increasingly sophisticated heterobimetallic precursors for enhanced stoichiometric control, integration of machine-learning-assisted optimization of processing parameters, and exploration of hybrid organic-inorganic systems that leverage the low-temperature advantages of sol-gel processing for flexible electronic applications. Additionally, the combination of sol-gel synthesis with advanced characterization techniques and computational modeling provides opportunities for deeper understanding of structure-property relationships in these complex functional materials.

References

lithium ethoxide precursor for lithium-ion battery electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Lithium Ethoxide at a Glance

Property Description
CAS Number 2388-07-0 [1]
Molecular Formula CH₃CH₂OLi [1]
Molecular Weight 52.0 g/mol [1]
Appearance White powder [1]
Purity ≥ 95% (by titration) [1]
Storage Room temperature, under an inert gas [1]
Hazmat Yes [1]

Applications in Battery Research

Application Area Specific Use & Impact Key Details / Rationale
Surface Coating Synthesis of LiNbO₃ coating for cathode materials [2]. Suppresses interfacial side reactions between oxide cathodes and sulfide-based solid electrolytes [2].
SEI Component Synthesis Precursor for synthesizing Lithium Methyl Carbonate (LMC), a key SEI component [3]. Enables study of the thermal decomposition mechanism of the SEI layer, which is crucial for battery safety [3].
General Role Acts as a strong base and nucleophile in organic synthesis for advanced materials [1]. Essential for creating lithium-based polymers and other complex molecules used in battery technology [1].

Experimental Protocol: LiNbO₃ Coating Synthesis

This protocol details the synthesis of a uniform LiNbO₃ coating on cathode materials using this compound, a method critical for enhancing the stability of all-solid-state batteries [2].

1. Principle: A sol-gel process is used to form a thin, uniform layer of LiNbO₃ on the cathode particle surface. This coating acts as a physical barrier to prevent detrimental reactions between the cathode and the sulfide solid electrolyte, thereby improving battery performance and longevity [2].

2. Materials:

  • Lithium Source: this compound (CH₃CH₂OLi) [2].
  • Niobium Source: Niobium ethoxide (Nb(OC₂H₅)₅) [2].
  • Solvent: Anhydrous alcohol (e.g., ethanol).
  • Substrate: Oxide cathode powder (e.g., NMC-622, LiCoO₂).

3. Procedure: 1. Solution Preparation: Dissolve stoichiometric amounts of this compound and niobium ethoxide in anhydrous alcohol under an inert atmosphere (e.g., argon glovebox) to prevent hydrolysis [2]. 2. Mixing: Add the cathode powder to the solution. Ensure thorough mixing to achieve a homogeneous slurry. 3. Coating Formation: Stir the mixture continuously to allow the slow evaporation of the solvent. This process facilitates the controlled condensation reaction, forming a gel-like LiNbO₃ precursor layer on the cathode particles [2]. 4. Heat Treatment (Annealing): Transfer the coated powder to a furnace and anneal at ~500–600 °C for several hours under an inert or air atmosphere. This step crystallizes the amorphous precursor into a well-defined LiNbO₃ coating layer [2].

4. Workflow Diagram: The following diagram illustrates the synthesis protocol.

G Start Start: Prepare Precursors Step1 Dissolve LiOEt & Nb(OEt)₅ in Anhydrous Alcohol Start->Step1 Step2 Add Cathode Powder & Mix Step1->Step2 Step3 Solvent Evaporation (Gel Formation) Step2->Step3 Step4 Annealing (500-600°C) Step3->Step4 End End: Coated Cathode Step4->End

Schematic of the LiNbO₃ Coating Synthesis Process

Experimental Protocol: Synthesis of Lithium Methyl Carbonate (LMC)

This protocol describes the synthesis of a high-purity SEI component, Lithium Methyl Carbonate (LMC), from this compound for fundamental safety studies [3].

1. Principle: LMC is synthesized via a nucleophilic substitution reaction, where the ethoxide anion from this compound attacks an alkyl carbonate to form LMC [3].

2. Materials:

  • Lithium Source: this compound [3].
  • Reagent: Methanol (CH₃OH) [3].
  • Other: Alkyl carbonate source (e.g., dimethyl carbonate or ethyl methyl carbonate).

3. Procedure: 1. Reaction: this compound is reacted with methanol. This is often part of a two-step process where the lithium alkoxide is first formed [3]. 2. Nucleophilic Attack: The resulting lithium methoxide then performs a nucleophilic attack on the alkyl carbonate molecule (e.g., ethyl methyl carbonate) [3]. 3. Precipitation & Purification: The LMC product is precipitated from the solution, then filtered and washed to obtain a high-purity solid. High purity is critical for accurate material characterization and decomposition studies [3].

4. Workflow Diagram: The following diagram illustrates the synthesis path for LMC.

G LiOEt This compound (CH₃CH₂OLi) LiOMe Lithium Methoxide (CH₃OLi) LiOEt->LiOMe Reaction MeOH Methanol (CH₃OH) MeOH->LiOMe AlkylCarbonate Alkyl Carbonate (e.g., EMC) LMC Lithium Methyl Carbonate (LMC, ROCOOLi) AlkylCarbonate->LMC LiOMe->LMC Nucleophilic Attack

Synthesis Pathway for Lithium Methyl Carbonate (LMC)

Key Insights for Researchers

  • Material Purity: The synthesis of functional materials like LiNbO₃ coatings has traditionally relied on high-purity ethoxide precursors to ensure a thin, uniform layer. However, recent research is actively exploring more inexpensive alternatives, such as lithium acetate and niobium chloride, to reduce costs while maintaining performance [2].
  • Safety Focus: Using synthesized, high-purity SEI components like LMC allows researchers to isolate and study their thermal decomposition mechanisms. This is a fundamental step in understanding and mitigating thermal runaway in commercial lithium-ion batteries [3].
  • Handling and Storage: this compound is moisture-sensitive and must be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent decomposition and ensure consistent experimental results [1].

References

Application Notes: Lithium Ethoxide (LiOEt) for Materials Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Lithium ethoxide (CAS: 2388-07-0) is an organometallic compound commercially available as a white powder or chunks, or as a solution in ethanol [1] [2]. It is widely recognized as a strong base and a nucleophile, making it valuable for alkylation and condensation reactions in organic synthesis and the production of specialty chemicals [3] [1]. A prominent and growing application is its use as a precursor for depositing thin-film materials critical for lithium-ion batteries, such as solid electrolytes [4].

Key Physicochemical Properties The table below summarizes the fundamental properties of this compound as provided by chemical suppliers.

Property Specification
Linear Formula CH₃CH₂OLi or LiOCH₂CH₃ [4] [1]
Molecular Weight 52.00 g/mol [4] [2]
Appearance White powder and chunks [1] [4]
Density (1M solution) 0.8200 g/mL [2]
Purity ≥99% (for powder) [1]
Solubility Soluble in alcohols; insoluble in non-polar organic solvents [3] [1]

Handling and Safety Considerations this compound requires careful handling due to its reactive nature.

  • Hazards: It is moisture-sensitive and can react violently with water. It is also classified as flammable and corrosive, causing severe skin burns and eye damage [1] [2].
  • Safety Precautions: Handle and store under an inert atmosphere (e.g., argon) to prevent decomposition. Use appropriate personal protective equipment (PPE) including gloves, face shields, and eye protection [1].
  • Packaging: For laboratory use, it is often supplied in sealed containers like AcroSeal glass bottles to protect it from air and moisture [2].

Experimental Protocol: Mist CVD for LiMn₂O₄ Cathode Thin Films

While direct protocols for this compound in CVD are scarce, a closely related and innovative atmospheric-pressure technique called mist Chemical Vapor Deposition (mist CVD) has been successfully employed to fabricate lithium-containing thin films using aqueous precursors [5]. This method is highly relevant as it shares similarities with precursor vaporization and decomposition in traditional CVD. The following workflow details the experimental procedure for preparing LiMn₂O₄ cathode films, a methodology that can be adapted for this compound-based precursors.

Start Start Experiment Preparation PrepSol Prepare Precursor Solution Start->PrepSol Atomize Ultrasonic Atomization PrepSol->Atomize Transport Mist Transport to Substrate Atomize->Transport Decompose Thermal Decomposition Transport->Decompose Sinter Post-Deposition Sintering Decompose->Sinter Analyze Material Analysis Sinter->Analyze

Workflow of Mist CVD Process for LiMn₂O₄ Thin Films

Preparation of Precursor Solution
  • Chemicals: Lithium acetate (LiCH₃COO) and Manganese acetate (Mn(CH₃COO)₂).
  • Procedure: Dissolve the precursors in deionized water to form an aqueous solution. The molar concentrations used in the cited study were 0.033 M for lithium acetate and 0.06 M for manganese acetate [5].
  • Rationale: Using acetates offers a safer, more environmentally friendly alternative to metal-organic precursors. The concentration ratio is designed to achieve the desired LiMn₂O₄ spinel stoichiometry.
Mist CVD Deposition Setup and Process
  • Equipment: The process requires an ultrasonic atomizer, a tubular furnace or hotplate for heating, a substrate holder, a carrier gas (N₂) supply, and a linear showerhead nozzle for uniform mist delivery [5].
  • Atomization: The precursor solution is ultrasonically vibrated to generate a fine mist with droplet sizes of approximately 3 µm [5].
  • Deposition:
    • The mist is carried by N₂ gas at a flow rate of 8 L/min to the substrate.
    • The substrate temperature is maintained at 200°C during deposition.
    • The mists undergo thermal decomposition upon contact with the heated substrate, forming a solid film.
    • Under these conditions, the as-deposited film already shows evidence of the crystalline LiMn₂O₄ spinel structure [5].
Post-Deposition Sintering (Annealing)
  • Purpose: To enhance the crystallinity and electrochemical performance of the as-deposited film.
  • Procedure: The deposited films are sintered in air at elevated temperatures. The study performed sintering at 600°C, 700°C, and 800°C [5].
  • Outcome: Sintering at 800°C was found to produce LiMn₂O₄ thin films with the most defined spinel structure and superior crystallinity [5].
Material Characterization and Analysis
  • Techniques:
    • X-ray Diffraction (XRD): Used to confirm the formation of the crystalline LiMn₂O₄ spinel phase and assess crystallinity [5].
    • Field-Emission Scanning Electron Microscopy (FE-SEM): Employed to examine the film's surface morphology, thickness, and density. The cited study achieved dense and smooth films about 750 nm thick [5].

Application in Conventional CVD and Future Outlook

In a more traditional CVD context, this compound is noted for its potential use as a precursor. The general CVD process involves vaporizing a precursor under vacuum and heating it in a chamber where it decomposes on the substrate surface to form a thin film [6]. A key advantage of CVD is its non-line-of-sight nature, allowing it to coat complex geometries, internal surfaces, and blind holes uniformly [6]. While specific parameters for this compound-based CVD (e.g., vaporization temperature, carrier gas) are not detailed in the results, its recognized role underscores its importance in developing advanced materials for energy storage [4].

The market for this compound is expected to grow, driven by its applications in polymer production, lubricants, pharmaceuticals, and especially battery technologies [3] [7]. This trend highlights the ongoing need for optimized synthesis and deposition protocols.

Key Takeaways and Recommendations

  • Primary Use: this compound serves as a key precursor for depositing lithium-based thin films, particularly for solid-state battery electrolytes.
  • Recommended Technique: The mist CVD protocol offers a robust, atmospheric-pressure method for producing high-quality lithium metal oxide films with controlled stoichiometry.
  • Critical Consideration: Meticulous handling is required due to the compound's moisture sensitivity and corrosive nature.

References

lithium ethoxide for desilylation reactions in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Lithium Ethoxide in Desilylation Reactions

1. Introduction to this compound in Synthesis this compound (LiOEt) is a strong base with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in powder or chunk form [1] [2]. Its significant reactivity makes it a valuable tool in organic synthesis, particularly in desilylation reactions for removing silyl protecting groups to access specific functional groups [1]. This application is crucial in complex multi-step synthesis, including pharmaceutical development.

2. Mechanism of Action in Desilylation While the exact mechanistic data for this compound-mediated desilylation is not fully detailed in the search results, its role can be understood through its fundamental properties. This compound acts as a strong base [1]. In desilylation, it is believed to initiate the reaction by deprotonating a water molecule or another protic source, generating a hydroxide ion in situ. This hydroxide then performs a nucleophilic attack on the silicon atom of the silyl protecting group. This attack leads to the cleavage of the silicon-oxygen bond, liberating the desired deprotected alcohol or other functional group and forming a silanol byproduct.

The diagram below illustrates the logical workflow and decision-making process for employing this compound in a desilylation reaction.

G Start Start: Plan Desilylation Assess Assess Substrate and Goal Start->Assess LiOEt Select this compound Assess->LiOEt Silyl ether cleavage required Condition1 Reaction Setup: - Anhydrous Solvent - Inert Atmosphere LiOEt->Condition1 Condition2 Add Protic Source (e.g., Water, Alcohol) Condition1->Condition2 Monitor Monitor Reaction (TLC, LC-MS) Condition2->Monitor Workup Standard Workup and Purification Monitor->Workup Reaction Complete End End: Obtain Deprotected Product Workup->End

Detailed Experimental Protocol for Desilylation

1. Reagents and Materials

  • This compound (LiOEt): 1.0 to 1.2 equivalents, powder and chunks, 95% purity [2] or higher [1].
  • Substrate: Compound containing the silyl protecting group (e.g., TBS, TMS, TIPS ether).
  • Solvent: Anhydrous ethanol, tetrahydrofuran (THF), or diethyl ether [1].
  • Inert Atmosphere: Argon or nitrogen gas.
  • Protic Source: Anhydrous methanol or a controlled amount of water may be used to facilitate the reaction.
  • Workup Materials: Saturated aqueous ammonium chloride (NH₄Cl), brine, and extraction solvents (e.g., ethyl acetate, dichloromethane).
  • Purification Materials: Silica gel for column chromatography.

2. Equipment and Setup

  • Single-neck or two-neck round-bottom flask.
  • Reflux condenser.
  • Magnetic stirrer and stir bar.
  • Gas inlet adapter connected to an inert gas (N₂/Ar) supply.
  • Rubber septa.
  • Syringes for anhydrous reagent transfer.
  • Ice bath or other cooling apparatus.
  • TLC plates and visualization equipment.

3. Step-by-Step Procedure A. Reaction Setup

  • Assemble the reaction flask equipped with a stir bar and reflux condenser connected to an inert gas source [3].
  • Purge the system with inert gas (N₂/Ar) to create an oxygen- and moisture-free environment [1].
  • Charge the flask with the substrate and add the anhydrous solvent via syringe.

B. Initiating the Desilylation

  • Add this compound (1.0-1.2 equiv) to the stirring solution of the substrate. The mixture may change color or become heterogeneous.
  • If necessary, add a stoichiometric amount of a protic source (e.g., anhydrous methanol) to the reaction mixture. Note: The specific need for and quantity of a protic source should be determined empirically for each substrate.
  • Heat the reaction mixture to reflux or maintain at room temperature, monitoring closely by TLC or LC-MS.

C. Reaction Monitoring and Workup

  • Once TLC/LC-MS analysis indicates complete consumption of the starting material (reaction time can vary from 30 minutes to several hours), cool the mixture to room temperature.
  • Carefully quench the reaction by adding a saturated aqueous NH₄Cl solution [3].
  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate or dichloromethane (e.g., 3 × 50 mL).
  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) [3].
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

D. Purification and Analysis

  • Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system [3].
  • Analyze the final, purified product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry to confirm identity and purity.

Critical Safety and Handling Guidelines

This compound is moisture-sensitive and can decompose upon contact with water or air, potentially releasing flammable gases [1]. It is classified with a Danger signal word and can cause severe skin burns [2].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat. Use a type P3 (EN 143) respirator if dust is generated [2].
  • Handling: All operations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon glove box) [1].
  • Storage: Store in a tightly sealed, air-tight container in a cool, dry place away from moisture and air. It is best used shortly after preparation to ensure optimal reactivity [1].

Quantitative Data Summary

The table below summarizes key physicochemical and handling data for this compound.

Property Specification Source
Molecular Formula LiC₂H₅O [1]
Molecular Weight 52.0 g/mol [1]
Purity 95% [2] / 99% (Industrial Grade) [1]
Form Powder and chunks [1] [2]
Solubility Insoluble in water [1]
Storage Room temperature, in a dry, air-tight container [1]

Alternative Reagents and Conclusions

Alternative Reagents: Other strong bases like sodium ethoxide or potassium ethoxide can sometimes be used as alternatives to this compound, depending on the specific reaction requirements [1]. Fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) are also extremely common and effective for desilylation.

References

lithium ethoxide in polymerization initiator and catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Lithium Ethoxide in Polymerization

This compound (LiOC₂H₅) is a strong base and nucleophile valued in synthetic chemistry for its role in initiating and catalyzing polymerization reactions [1] [2]. It typically appears as a white to pale yellow solid with a purity of 99% and is moisture-sensitive, requiring storage under anhydrous conditions [1].

The table below summarizes its key characteristics for polymer applications:

Property Specification / Role in Polymerization
Chemical Formula LiC₂H₅O [1]
CAS Number 2388-07-0 [1] [2]
Appearance White powder or chunks [1]
Purity 99% [1]
Primary Function Base catalyst / Initiator [1] [2]
Key Polymer Applications Synthesis of high-performance polymers, polyvinyl chloride (PVC), coatings, resins, and adhesives [3] [4]
Mechanism Deprotonation of monomers to generate active sites for chain growth [1] [2]
Mechanisms of Action

This compound functions through two primary mechanisms as a strong base and a nucleophile. The following diagram illustrates the workflow of its catalytic action.

Monomer Monomer (e.g., with acidic proton) ActiveSite Deprotonated Active Site Monomer->ActiveSite LiEthoxide This compound (Base) LiEthoxide->ActiveSite 1. Deprotonation PolymerChain Polymer Chain Growth ActiveSite->PolymerChain 2. Propagation

As a strong base, it deprotonates acidic hydrogen atoms in monomers (such as alcohols or carbonyl-containing compounds), generating a nucleophilic site that initiates chain growth [1] [2]. It can also act as a nucleophile, directly attacking electrophilic centers in other monomers or polymer chains [4].

Detailed Experimental Workflow

The general workflow for a polymerization reaction using this compound is outlined below. This process must be conducted under strictly controlled, moisture-free conditions.

Start Start Experiment Setup Reactor Setup (Dry, Inert Atmosphere) Start->Setup Charge Charge Reactor with Solvent and Monomer Setup->Charge AddCat Add this compound Initiator/Catalyst Charge->AddCat React Polymerization Reaction (Control T and P) AddCat->React Monitor Monitor Reaction (Kinetics/Conversion) React->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Polymer (Yield, Mw, PDI) Quench->Analyze

Key Experimental Parameters:
  • Atmosphere Control: All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or glovebox techniques to prevent hydrolysis and maintain catalyst activity [1].
  • Solvent Selection: Use anhydrous, aprotic solvents (e.g., tetrahydrofuran - THF, hexane) to avoid deactivating the catalyst [1].
  • Initiator Loading: The molar ratio of this compound to monomer is critical and varies significantly with the monomer type and target polymer molecular weight. Optimization is required [3].
  • Reaction Monitoring: Techniques like Gas Chromatography (GC) or NMR spectroscopy can track monomer conversion. Reaction kinetics are typically fast due to the strong basicity of this compound [4].

Critical Safety and Handling Protocols

This compound is moisture-sensitive and reactive [1]. Upon contact with water, it undergoes a vigorous hydrolysis reaction, producing lithium hydroxide and ethanol, which can be hazardous [1] [2].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat [1].
  • Handling: Handle exclusively in a fume hood or under an inert gas atmosphere [1].
  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. It is best used shortly after preparation to ensure optimal reactivity [1].

Searching for Specific Protocols

The search results I obtained are informative for applications but lack detailed, quantitative laboratory procedures. To find the specific experimental protocols you need:

  • Use specialized scientific databases: Search directly on platforms like SciFinder, Reaxys, or Google Scholar.
  • Apply precise keywords: Use terms like "this compound polymerization kinetics", "this compound PVC synthesis protocol", or "lithium alkoxide initiator detailed procedure".
  • Consult primary literature: Look for specific research articles in journals dedicated to polymer chemistry and synthetic methods, which often contain full experimental sections.

References

Synthesis of Li₂S Nanocrystals: Carbothermal Reduction Method

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a study that synthesized small, uniformly distributed Li₂S particles homogeneously coated with a nitrogen-doped carbon layer via carbothermal reduction of lithium sulfate (Li₂SO₄) [1].

  • Key Advantage: This method is highlighted as a simple, scalable process using low-cost and air-stable precursors, making it suitable for producing large quantities of material [1].
Experimental Workflow

The diagram below outlines the key stages in the synthesis of carbon-coated Li₂S nanocrystals.

G Start Start: Synthesis of Li₂S Nanocrystals Step1 Precipitation of Li₂SO₄ (Dissolve in solvent and add non-solvent) Start->Step1 Step2 Mix with Carbon Precursor (Amphiphilic polymer and nitrogen source) Step1->Step2 Step3 Carbothermal Reduction (Heat treatment under inert gas) Step2->Step3 Step4 Formation of Product (Li₂S nanocrystals coated with N-doped carbon) Step3->Step4 End Final Product: C-Li₂S Composite Step4->End

Detailed Protocol Steps
  • Precursor Preparation: Lithium sulfate (Li₂SO₄, ≥98.5%) is used as the lithium source. The process involves dissolving Li₂SO₄ in a solvent and then adding a non-solvent to precipitate uniformly distributed nanocrystals. The search results note that ethanol leads to large crystals, so alternative solvents should be explored to achieve nano-scale particles [1].
  • Carbon Coating Mixture: The precipitated Li₂SO₄ is mixed with a carbon precursor, specifically an amphiphilic polymer that acts as a nanoparticle-stabilizing agent and a source of nitrogen for doping the carbon matrix [1].
  • Heat Treatment (Carbothermal Reduction): The mixture is subjected to a high-temperature treatment under an inert atmosphere (e.g., argon). The process involves heating to 900°C, which simultaneously carbonizes the polymer, reduces Li₂SO₄ to Li₂S, and coats the newly formed Li₂S particles with a nitrogen-doped carbon layer [1].
Material Characterization Data

The synthesized composite material should be characterized to confirm its properties. The following table summarizes the expected outcomes based on the source study [1].

Characterization Method Observed Results for C-Li₂S Composite
X-ray Diffraction (XRD) Confirmed crystalline structure of Li₂S.
High-Resolution TEM (HR-TEM) Showed small, uniformly distributed Li₂S particles (2-10 nm) homogeneously coated by a nitrogen-doped carbon layer.
Electrochemical Analysis The material was electrochemically active and exhibited a lower activation overpotential during the first charge compared to commercial Li₂S.

Key Considerations for Li₂S Synthesis

The synthesis of high-performance Li₂S materials involves several critical factors, as inferred from the study on the carbothermal reduction method [1].

  • Particle Size and Distribution: Achieving a small, uniform particle size is crucial for electrochemical activity. The choice of solvent and non-solvent during the precipitation step is key to controlling particle size and preventing agglomeration [1].
  • Electronic Wiring: Li₂S is electrically insulating. Coating the particles with a conductive layer (like nitrogen-doped carbon) is essential to improve electron distribution within the electrode, enhance electrochemical activity, and prevent particle agglomeration [1].
  • Scalability: The carbothermal reduction method is noted for its potential scalability, using air-stable lithium sulfate and an inexpensive carbon source, which is advantageous for industrial application [1].

Potential Synthesis Pathways for Li₂S Nanocrystals

The following diagram maps out the general synthesis strategies for Li₂S, placing the detailed protocol in context. Note that the role of lithium ethoxide is not confirmed in the searched literature and would typically fall under "Solution-Based Chemical Synthesis" [1].

G Start Li₂S Nanocrystal Synthesis Path1 Carbothermal Reduction (Detailed in this protocol) Start->Path1 Path2 Solution-Based Chemical Synthesis Start->Path2 Path3 Other Methods (e.g., ball-milling) Start->Path3 Sub1 Precursor: Li₂SO₄ Product: C-coated Li₂S Path1->Sub1 Sub2 Precursor: Not Specified Potential Role of this compound? Path2->Sub2 Sub3 Precursor: Commercial Li₂S Product: Li₂S/C composite Path3->Sub3

Important Note on Information Gaps

The search results do not provide a specific protocol using This compound. The information presented here details an alternative, well-documented synthesis route. To find information on this compound, you may need to consult specialized synthetic chemistry resources or scientific databases that detail organolithium chemistry or solvothermal synthesis methods.

References

lithium ethoxide for cathode coatings in solid-state batteries

Author: Smolecule Technical Support Team. Date: February 2026

Lithium Ethoxide in Solid-State Battery Cathodes

This compound (LiOEt) is an organolithium compound used as a precursor material for fabricating functional coatings on cathode active materials, particularly high-nickel NCM (LiNiₓCo$_y$Mn$_z$O₂) [1] [2]. These coatings are critical for solving key challenges in solid-state batteries (SSBs).

The core function of these coatings is to create a stable interface between the cathode particles and the solid electrolyte, especially sulfide-based electrolytes (like LPSCl), which are highly reactive [2] [3]. This interface engineering helps to achieve three main goals:

  • Suppress Parasitic Reactions: Minimize detrimental side reactions at the cathode-solid electrolyte interface [2].
  • Mitigate Oxygen Release: Stabilize the surface oxygen of the cathode, preventing structural degradation [2].
  • Facilitate Ion Transport: Provide a pathway for efficient lithium-ion conduction while being electronically insulating [1].

Application & Performance Data

The table below summarizes two key coating materials for which this compound can serve as a lithium precursor, along with their demonstrated performance.

Table 1: Performance of Coating Materials Applied via this compound Route

Coating Material Coating Method & Precursor Role of LiOEt Key Function Demonstrated Performance
Amorphous Li-Zr-O coating [1] Applied to high-nickel NCM cathode surfaces. This compound acts as the lithium source. Improves surface stability and cycling performance in lithium-ion batteries. Information not specified in search results.
Perovskite La₄NiLiO₈ (LNLO) [2] Formed via a wet-chemical process. Lithium is sourced from residual lithium species on the cathode surface (often Li₂O or LiOH, for which LiOEt could be an alternative precursor). Mitigates interfacial side reactions, suppresses oxygen evolution, and facilitates Li⁺ diffusion. ASSB with single-crystal LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ retained 86% capacity after 2000 cycles at a high 3C rate.

Detailed Experimental Protocol

The following workflow and detailed steps outline the synthesis of a perovskite La₄NiLiO₈ (LNLO) coating on a single-crystal NCM90 cathode, a process for which this compound could be adapted as a lithium source [2].

G Start Start: Prepare Coating Precursor A Disperse nano-La₂O₃ in anhydrous ethanol Start->A B Add SCNCM90 powder to the dispersion A->B C Stir continuously at 80°C until ethanol evaporates B->C D Calcinate mixture at 700°C for 5 hours in air C->D E Characterize Coating (XRD, SEM, TEM) D->E F Fabricate ASSB Cell (LPSCl electrolyte, Li-In anode) E->F End Electrochemical Testing (Cycling, EIS) F->End

Figure 1: Experimental workflow for synthesizing a perovskite-coated cathode for all-solid-state batteries.

Coating Synthesis Procedure [2]:

  • Precursor Dispersion: Weigh 0.1 g of nano-sized La₂O₃ powder. Disperse it in anhydrous ethanol using ultrasonic treatment for a homogenous mixture.
  • Cathode Powder Addition: Add 10 g of single-crystal LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ (SCNCM90) powder to the La₂O₃ dispersion.
  • Mixing and Drying: Continuously stir the mixture at 80°C until the anhydrous ethanol is completely evaporated, resulting in a dry powder mixture.
  • Thermal Treatment (Calcination): Transfer the dried mixture to a tube furnace. Calcinate it at 700°C for 5 hours in air to form the crystalline La₄NiLiO₈ (LNLO) coating layer in situ on the cathode particles.

Cell Fabrication and Testing [2]:

  • Electrolyte and Anode: The coated cathode is combined with a Li₆PS₅Cl (LPSCl) sulfide solid electrolyte and a Li-In alloy anode to fabricate the all-solid-state battery cell.
  • Electrochemical Characterization: The cell's performance is evaluated through galvanostatic charge-discharge cycling at various rates (e.g., 3C) and long-term cycle life tests (e.g., 2000 cycles). Electrochemical impedance spectroscopy (EIS) is used to monitor interface resistance.

Critical Parameters & Optimization

Achieving a high-quality coating requires careful control of several parameters. The table below lists key considerations.

Table 2: Critical Parameters for Coating Synthesis and Optimization

Parameter Consideration & Impact
Calcination Atmosphere Post-treatment in a pure oxygen atmosphere at moderate temperatures (e.g., 350°C) can be critical for other coatings like LiNbO₃, influencing final microstructure and performance [4].
Coating Thickness & Uniformity A uniform, conformal coating of optimal thickness (typically nano-scale) is required to block side reactions without hindering ionic transport. Controlled precursor concentration and mixing are vital.
Moisture Control This compound is moisture-sensitive. All synthesis steps, particularly when using sulfide electrolytes, should be performed in a controlled environment like an argon-filled glovebox or using dry rooms [2] [5].
Material Compatibility Coating material must be chosen for chemical and electrochemical stability against both the specific cathode (e.g., NCM) and solid electrolyte (e.g., sulfide LPSCl) [6] [2].

Pathways for Further Research

The field of interface engineering in SSBs is rapidly advancing. Beyond the coatings mentioned, computational high-throughput screening is being used to discover novel polyanionic oxide buffer layers that outperform conventional materials [6]. Furthermore, research is increasingly focusing on the chemomechanics of the cathode, as the anisotropic volume changes during cycling can disrupt the solid-solid interface, especially under low stack pressures, affecting overall cell performance [7].

References

Comprehensive Application Notes and Protocols: Lithium Ethoxide in Michael Addition Reactions for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

The Michael addition reaction represents one of the most fundamental and versatile carbon-carbon bond-forming reactions in synthetic organic chemistry, with particular significance in pharmaceutical development and natural product synthesis. This conjugate addition process involves the reaction between a stabilized carbon nucleophile (Michael donor) and an activated unsaturated system (Michael acceptor), typically an α,β-unsaturated carbonyl compound [1] [2]. As pharmaceutical research increasingly focuses on complex molecular architectures with defined stereocenters, the Michael addition has maintained its relevance through continued methodological innovations, including the development of optimized catalytic systems and reaction conditions.

Lithium ethoxide (C₂H₅OLi) serves as an effective strong base in Michael addition reactions, primarily facilitating the generation of enolate nucleophiles from compounds with acidic α-protons [3] [4]. Unlike traditional sodium or potassium alkoxides, this compound offers distinct advantages in certain synthetic contexts due to the small ionic radius and higher Lewis acidity of the lithium cation, which can influence enolate geometry, reaction rates, and product distributions through chelation effects. These characteristics make it particularly valuable for specialized applications in drug development where control over stereochemistry and minimization of side products are paramount considerations [3].

Table 1: Fundamental Characteristics of Michael Addition Reactions with this compound

Aspect Description Relevance to Pharmaceutical Development
Reaction Type Conjugate (1,4-) addition Enables predictable C-C bond formation at the β-position of activated alkenes
Key Function of LiOEt Enolate generation through α-proton abstraction Activates carbon nucleophiles while minimizing alternative pathways
Michael Donors Stabilized enolates (β-ketoesters, malonates, β-diketones) Provides diverse nucleophile repertoire for structural diversification
Michael Acceptors α,β-Unsaturated carbonyls, nitriles, nitro compounds Allows incorporation of various electrophilic components
Product Pattern 1,5-Dicarbonyl or related systems Creates synthetically versatile intermediates for further elaboration

Properties and Advantages of this compound

Key Chemical Properties

This compound possesses several distinct chemical properties that make it particularly valuable for Michael addition reactions in pharmaceutical synthesis. As an alkoxide base, it is characterized by its strong basicity with the ability to deprotonate carbon acids having pKa values in the range of 10-16, effectively generating the enolate nucleophiles necessary for conjugate addition [3] [4]. The compound typically exists as a colorless solid or is used as a solution in ethanol, offering good solubility in alcoholic solvents and various organic media, which facilitates homogeneous reaction conditions critical for reproducible results in process chemistry [3]. Unlike sodium or potassium alkoxides, this compound exhibits a significant degree of covalent character in its bonding, resulting in altered solubility profiles and reactivity patterns that can be advantageous for controlling enolate geometry and minimizing unwanted side reactions.

The coordination behavior of the lithium cation plays a crucial role in influencing reaction outcomes. The small lithium ion can chelate with oxygen atoms in both the enolate and Michael acceptor, potentially organizing the transition state and enhancing stereoselectivity in the addition process. This chelation ability can lead to improved reaction rates and yields compared to other alkali metal alkoxides in certain systems, particularly when using β-dicarbonyl compounds as Michael donors [4]. Furthermore, this compound is typically commercially available with high purity or can be readily prepared in situ from lithium metal and anhydrous ethanol, making it accessible for both research and development activities in pharmaceutical settings.

Comparative Advantages in Michael Additions

When selecting an appropriate base for Michael addition reactions, this compound offers several distinct advantages over other common bases. The moderate reactivity of this compound strikes a balance between the excessive basicity of lithium diisopropylamide (LDA) and the milder activity of potassium carbonate, making it particularly suitable for generating enolates without promoting competing decomposition pathways or side reactions [4]. This balanced reactivity profile is especially valuable when working with complex pharmaceutical intermediates containing multiple functional groups, where chemoselectivity becomes a critical concern.

Table 2: Comparison of Bases for Michael Addition Reactions

Base Relative Strength Typical Applications Advantages Limitations
This compound Strong Generation of enolates from β-dicarbonyls and malonate derivatives Good solubility in ethanol, chelation effects, balanced reactivity May promote transesterification in certain systems
Sodium Ethoxide Strong General purpose enolate formation Readily available, inexpensive Less selective, may give product mixtures
Potassium Carbonate Moderate Soft enolization, catalytic applications Mild conditions, functional group tolerance Limited to more acidic pronucleophiles (pKa < 13)
LDA Very strong Directed enolate formation, kinetic control Complete enolization, regioselectivity Requires strict anhydrous conditions, low temperature
Sodium Hydroxide Strong Aqueous or phase-transfer conditions Inexpensive, simple procedures Hydrolysis side reactions, limited substrate scope

The alkoxide nature of this compound provides an additional practical advantage in many Michael addition systems where it can function in a catalytic capacity when the pronucleophile is significantly more acidic than the product [4] [1]. This catalytic manifold reduces base loading and minimizes waste generation, aligning with the principles of green chemistry and sustainable process development that are increasingly important in pharmaceutical manufacturing. Additionally, reactions employing this compound typically yield lithium salts as byproducts, which generally exhibit superior solubility profiles in organic solvents compared to their sodium or potassium counterparts, thereby facilitating workup procedures and product isolation [3].

Experimental Protocols

General Considerations and Safety

Safety considerations are paramount when working with this compound due to its moisture-sensitive nature and strong basal reactivity. All reactions should be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent decomposition and maintain reaction efficiency. Personal protective equipment including chemical-resistant gloves, safety goggles, and laboratory coat should be worn at all times. This compound can cause severe skin and eye irritation, and appropriate handling procedures must be followed.

Before commencing any experimental work, ensure that all glassware is thoroughly dried in an oven (≥120°C) and assembled while hot, or flame-dried under vacuum. Chemical reagents should be of high purity, and anhydrous solvents should be employed, typically stored over molecular sieves. This compound is commercially available as a powder or can be prepared as a solution in ethanol. When preparing solutions, it is crucial to exclude moisture and oxygen to maintain the integrity of the base. For critical applications, freshly prepared solutions are recommended to ensure consistent results.

Protocol 1: Catalytic Michael Addition Using this compound

This protocol describes a catalytic procedure for the Michael addition of dimethyl malonate to methyl vinyl ketone, representative of a general approach for adding stabilized carbon nucleophiles to α,β-unsaturated carbonyl compounds [4] [1] [5].

Reagents:

  • Dimethyl malonate (1.0 equiv, 1.32 g, 10.0 mmol)
  • Methyl vinyl ketone (1.1 equiv, 0.77 g, 11.0 mmol)
  • This compound (0.1 equiv, 0.08 g, 1.0 mmol)
  • Anhydrous ethanol (15 mL)

Procedure:

  • Charge a dried 50 mL round-bottom flask with a magnetic stir bar with dimethyl malonate (1.32 g, 10.0 mmol).
  • Add anhydrous ethanol (15 mL) and stir to obtain a homogeneous solution.
  • Carefully add this compound (0.08 g, 1.0 mmol) under a nitrogen atmosphere.
  • Stir the mixture at room temperature for 10 minutes to pre-form the enolate.
  • Add methyl vinyl ketone (0.77 g, 11.0 mmol) dropwise via syringe over 5 minutes.
  • Monitor the reaction progress by TLC (silica gel, 1:1 hexanes:ethyl acetate) until completion (typically 2-4 hours).
  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL).
  • Combine the organic extracts and wash with brine (15 mL), then dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by flash column chromatography (silica gel, gradient elution 4:1 to 1:1 hexanes:ethyl acetate) to afford the Michael adduct as a colorless oil.

Characterization: The product is typically obtained in 75-85% yield (1.72-1.95 g). (^1)H NMR (CDCl₃, 400 MHz) δ: 3.72 (s, 6H, -OCH₃), 3.40 (t, J = 7.2 Hz, 1H, -CH(CO₂Me)₂), 2.50-2.60 (m, 4H, -COCH₂CH₂C-), 2.15 (s, 3H, -COCH₃). HRMS (ESI) m/z calcd for C₉H₁₄O₅ [M-H]⁻: 201.0873, found: 201.0876.

Protocol 2: Stoichiometric Michael Addition for Challenging Substrates

For less acidic pronucleophiles or unreactive Michael acceptors, a stoichiometric approach may be necessary. This protocol demonstrates the addition of a mono-carbonyl enolate to trans-chalcone [4] [5].

Reagents:

  • Propiophenone (1.0 equiv, 1.34 g, 10.0 mmol)
  • Trans-chalcone (1.05 equiv, 2.16 g, 10.5 mmol)
  • This compound (1.2 equiv, 0.96 g, 12.0 mmol)
  • Anhydrous toluene (20 mL)
  • Anhydrous ethanol (2 mL)

Procedure:

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen.
  • Charge the flask with propiophenone (1.34 g, 10.0 mmol) and anhydrous toluene (20 mL).
  • Add this compound (0.96 g, 12.0 mmol) and anhydrous ethanol (2 mL) as a cosolvent to enhance enolate formation.
  • Heat the mixture to 60°C and stir for 30 minutes to generate the enolate.
  • Dissolve trans-chalcone (2.16 g, 10.5 mmol) in warm anhydrous toluene (10 mL) and add dropwise to the reaction mixture over 15 minutes.
  • Reflux the reaction at 90°C and monitor by TLC until complete consumption of starting materials (typically 6-12 hours).
  • Cool the reaction mixture to room temperature and carefully quench with 1M HCl solution (10 mL).
  • Extract with ethyl acetate (3 × 20 mL), combine organic layers, and wash with brine (20 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by recrystallization from ethanol or flash chromatography to obtain the Michael adduct.

Characterization: The product is typically obtained as a white crystalline solid in 65-75% yield (2.28-2.63 g). Mp: 92-94°C. (^1)H NMR (CDCl₃, 400 MHz) δ: 7.95-7.98 (m, 2H, Ar-H), 7.20-7.50 (m, 10H, Ar-H), 3.85 (dd, J = 10.2, 3.8 Hz, 1H, -CH(COPh)), 3.25-3.40 (m, 2H, -CH₂C=O), 2.75-2.95 (m, 2H, -CH₂Ar). HRMS (ESI) m/z calcd for C₂₄H₂₂O₂ [M+H]⁺: 343.1698, found: 343.1693.

G This compound Michael Addition Workflow Start Start Reaction Setup DryGlassware Dry Glassware (120°C oven or flame-dry) Start->DryGlassware InertAtmosphere Establish Inert Atmosphere (N₂ or Argon) DryGlassware->InertAtmosphere AddNucleophile Add Michael Donor (1.0 equiv) to Solvent InertAtmosphere->AddNucleophile AddBase Add this compound (Catalytic or Stoichiometric) AddNucleophile->AddBase EnolateFormation Enolate Formation (Stir 10-30 min) AddBase->EnolateFormation AddAcceptor Add Michael Acceptor (1.0-1.1 equiv) Dropwise with stirring EnolateFormation->AddAcceptor MonitorReaction Monitor Reaction (TLC or HPLC analysis) AddAcceptor->MonitorReaction Quench Quench Reaction (Saturated NH₄Cl or 1M HCl) MonitorReaction->Quench Workup Aqueous Workup (Extraction with ethyl acetate) Quench->Workup Purification Purification (Column chromatography or recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization

Reaction Mechanism and Key Concepts

Mechanistic Pathway

The this compound-mediated Michael addition follows a well-established three-step mechanism that involves enolate generation, conjugate addition, and protonation [4] [1] [5]. Understanding this mechanism is essential for troubleshooting and optimizing reactions for specific synthetic targets.

Step 1: Enolate Formation The reaction initiates with deprotonation of the acidic α-proton adjacent to the electron-withdrawing group(s) in the Michael donor. This compound abstracts this proton, generating a stabilized enolate and ethanol as a byproduct. The acidity of these α-protons is significantly enhanced by one or more electron-withdrawing groups (carbonyl, cyano, nitro, etc.), with pKa values typically ranging from 9 to 13. For doubly stabilized nucleophiles such as malonates or β-diketones, this deprotonation is highly favorable and proceeds efficiently at room temperature or with mild heating. The resulting enolate exists as a resonance-stabilized anion with significant nucleophilic character at the α-carbon, primed for attack on the Michael acceptor.

Step 2: Conjugate Addition The nucleophilic enolate attacks the electron-deficient β-carbon of the Michael acceptor in a rate-determining step. This process breaks the C-C π-bond and transfers electron density to the carbonyl oxygen, forming a new enolate intermediate. The driving force for this step is the conversion of a relatively weak C-C π-bond (approximately 60 kcal/mol) into a stronger C-C σ-bond (approximately 80 kcal/mol), resulting in a net gain in bond strength [4]. The reaction proceeds through a concerted or stepwise mechanism depending on the specific substrates and conditions, with the lithium cation potentially coordinating to both the attacking enolate and the carbonyl oxygen of the acceptor, organizing the transition state and influencing stereoselectivity.

Step 3: Protonation The enolate intermediate formed in step 2 is subsequently protonated by ethanol (or another proton source in the reaction mixture) to yield the neutral Michael adduct. This step is typically fast and irreversible under standard reaction conditions. The product is characterized by a 1,5-dicarbonyl relationship or related pattern depending on the specific substrates employed, representing a synthetically versatile intermediate that can undergo further transformations such as aldol cyclizations, dehydrations, or decarboxylations.

G Michael Addition Mechanism with this compound Donor Michael Donor (e.g., Malonate Ester) Enolate Enolate Intermediate (Stabilized Nucleophile) Donor->Enolate Deprotonation Step 1 Base This compound Intermediate New Enolate Intermediate Enolate->Intermediate Conjugate Addition Step 2 Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Product Michael Adduct (1,5-Dicarbonyl Compound) Intermediate->Product Protonation Step 3

1,2- vs 1,4-Addition Regioselectivity

A critical consideration in Michael reactions involving α,β-unsaturated carbonyl compounds is the competition between 1,2- and 1,4-addition pathways [4] [5]. This regioselectivity is primarily governed by the nature of the nucleophile and reaction conditions.

1,2-Addition (direct carbonyl addition) occurs when nucleophiles attack the electrophilic carbonyl carbon, resulting in addition across the C=O π-bond. This pathway is typically favored by hard nucleophiles such as Grignard reagents, organolithium compounds, and metal hydrides (e.g., LiAlH₄) [4]. These nucleophiles have high charge density and form strong bonds to the highly electrophilic carbonyl carbon. Additionally, 1,2-addition is often kinetically favored and may dominate under conditions of low temperature and irreversible addition.

In contrast, 1,4-Addition (conjugate addition) involves attack at the β-carbon of the α,β-unsaturated system, resulting in addition across the C=C π-bond. This pathway is favored by soft nucleophiles such as enolates, thiolates, amines, and organocuprates [4] [5]. These nucleophiles are more polarizable and form stronger bonds with the β-carbon, which bears a partial positive charge in the resonance hybrid structure of the Michael acceptor. The 1,4-addition product is often thermodynamically more stable due to retention of the carbonyl group and is favored under conditions of reversible addition or elevated temperatures.

This compound-generated enolates typically favor the 1,4-addition pathway due to their stabilized, soft character, especially when derived from β-dicarbonyl compounds or other strongly stabilized carbon acids. However, the balance between these pathways can be influenced by steric factors, substitution patterns, and reaction conditions, necessitating careful optimization for specific synthetic targets.

Pharmaceutical Applications

Warfarin Synthesis

The anticoagulant warfarin represents a prominent pharmaceutical application of the Michael addition reaction. The synthesis involves the conjugate addition of 4-hydroxycoumarin to benzylideneacetone using base catalysis, with this compound serving as a potential alternative to traditional bases [1]. This transformation exemplifies the strategic utility of the Michael reaction in constructing complex, biologically active molecules from simple starting materials.

In the warfarin synthesis, 4-hydroxycoumarin functions as the Michael donor, with the acidic proton alpha to the carbonyl being deprotonated by base to generate a resonance-stabilized enolate. This nucleophile then attacks the β-position of benzylideneacetone, followed by tautomerization to yield the final product. The reaction typically proceeds in good to excellent yields (70-90%) and can be performed under mild conditions with various base catalysts. Recent advances have focused on asymmetric variants of this transformation using chiral catalysts or reagents to access enantiomerically pure warfarin, which is particularly important given the differential biological activities of the two enantiomers.

Covalent Inhibitor Design

Michael acceptors incorporated into pharmaceutical agents serve as covalent warheads that undergo conjugate addition with nucleophilic residues in biological targets, typically cysteine thiols. Several cancer therapeutics including ibrutinib, osimertinib, and rociletinib feature α,β-unsaturated carbonyl systems (primarily acrylamides) that function as Michael acceptors, enabling covalent modification of specific kinases [1]. While these reactions occur in biological systems rather than synthetic contexts, they underscore the fundamental importance of Michael addition chemistry in modern drug design.

The strategic incorporation of Michael acceptors allows for irreversible target engagement, potentially enhancing drug efficacy, duration of action, and resistance profiles. In the discovery and development of these agents, synthetic Michael additions are employed to install the acrylamide moieties or construct adjacent structural elements. This compound-mediated reactions can be particularly valuable in these contexts due to the functional group tolerance and mild conditions that preserve the sensitive acrylamide functionality while enabling the construction of complex molecular architectures.

Natural Product Synthesis and Drug Intermediates

Michael additions facilitated by this compound find extensive application in the synthesis of complex natural products and pharmaceutical intermediates. The reliability of this transformation for forming C-C bonds between complex fragments makes it indispensable for constructing molecular frameworks with defined stereocenters and functional group arrays. The 1,5-dicarbonyl products derived from Michael additions serve as versatile intermediates that can undergo further transformations such as aldol cyclizations, dehydrations, or reductions to access diverse structural motifs.

The Robinson annulation, which combines Michael addition with intramolecular aldol condensation, represents a classic example of this strategy, enabling the construction of fused ring systems prevalent in steroid-like molecules and other natural products [1]. This compound can serve as an effective base in both the Michael addition and subsequent aldol steps, providing a streamlined approach to these complex ring systems. Additionally, the development of asymmetric Michael reactions using chiral modifiers or catalysts has enabled the enantioselective synthesis of pharmaceutical intermediates, reducing the need for resolution steps and improving overall synthetic efficiency.

Troubleshooting and Optimization

Common Challenges and Solutions

Even with optimized protocols, researchers may encounter challenges when performing this compound-mediated Michael additions. The following table outlines common issues, their potential causes, and recommended solutions.

Table 3: Troubleshooting Guide for this compound-Mediated Michael Additions

Problem Potential Causes Recommended Solutions
Low Conversion Insufficient base strength, moisture contamination, unreactive partners Use stoichiometric base, ensure anhydrous conditions, increase temperature, extend reaction time
Side Product Formation Competing 1,2-addition, aldol condensation, transesterification Use less reactive acceptor, lower temperature, change solvent (e.g., toluene instead of ethanol)
Polymerization of Michael Acceptor Base-induced oligomerization of unsaturated acceptor Use slow addition of acceptor, dilute conditions, alternative addition sequence
Incomplete Enolate Formation Insufficiently acidic pronucleophile, incorrect stoichiometry Use stronger base (LDA) for generation, pre-form enolate, characterize enolate before addition
Difficulty in Product Isolation High polarity of product, emulsion formation during workup Acidic workup to protonate enolates, alternative extraction solvents (EtOAc/ether mixtures)
Poor Reproducibility Variable solvent quality, atmospheric moisture, reagent degradation Standardize solvent sources, rigorous drying procedures, use fresh reagents
Reaction Optimization Strategies

Systematic optimization of this compound-mediated Michael additions can significantly improve yields, selectivity, and reproducibility. Begin by screening base stoichiometry, testing both catalytic (5-20 mol%) and stoichiometric (1.0-1.5 equiv) loadings to identify the optimal balance between efficiency and minimization of side reactions. For challenging substrates, consider pre-forming the enolate at low temperature (-78°C to 0°C) using this compound in a mixture of toluene with minimal ethanol, then warming to room temperature before adding the Michael acceptor.

Solvent selection profoundly influences reaction outcomes. While ethanol is convenient for this compound solubility, alternative solvents such as THF, toluene, or DME may improve selectivity or reduce side reactions. For moisture-sensitive systems, consider molecular sieves (3Å or 4Å) to maintain anhydrous conditions. When dealing with stereocenters, explore chiral additives or modified reaction conditions to influence diastereoselectivity, though this compound itself does not typically impart significant asymmetric induction.

For scale-up purposes, focus on process safety and robustness. Determine the exotherm profile during Michael acceptor addition and establish appropriate control strategies. Develop reproducible quenching procedures and efficient isolation methods to maximize yield while maintaining purity. Consider the potential for in situ monitoring (FTIR, ReactIR) to track enolate formation and consumption, enabling better process understanding and control.

Conclusion

This compound serves as a versatile and effective base for Michael addition reactions in pharmaceutical research and development. Its balanced reactivity profile, compatibility with various functional groups, and ability to generate stabilized enolates under mild conditions make it particularly valuable for constructing complex molecular architectures through carbon-carbon bond formation. The protocols and guidelines presented in these Application Notes provide a foundation for implementing this methodology across diverse synthetic scenarios, from early-stage discovery to process development.

The continuing relevance of Michael addition chemistry in pharmaceutical synthesis, particularly in the construction of covalent inhibitors and complex natural product derivatives, ensures that optimized procedures with bases such as this compound will remain essential tools for medicinal and process chemists. By understanding the mechanistic principles, practical considerations, and optimization strategies outlined in this document, researchers can effectively leverage this transformation to advance their synthetic objectives.

References

handling and storage precautions for lithium ethoxide

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Properties of Lithium Ethoxide

This compound is classified as a dangerous substance with multiple serious hazards, which are summarized in the table below.

Hazard Property Description / Value Source / Reference
Physical Form White powder or chunks; also available as a solution in ethanol [1] [2]. Commercial Specs
Signal Word Danger [1] [3]. Safety Data Sheet

| Hazard Statements | H225: Highly Flammable liquid and vapour. H251: Self-heating; may catch fire. H314: Causes severe skin burns and eye damage [3]. | Safety Data Sheet | | Hazard Classifications | Self-heating substances (Category 1), Skin corrosion (Category 1B) [1]. Flammable liquid (Category 2) for solutions [2]. | Safety Data Sheet | | Flash Point (Solution) | 9 °C (48.2 °F) - closed cup [2]. | Commercial Specs | | Water Reactivity | Reacts violently with water [3]. | Safety Data Sheet | | Incompatible Materials | Strong oxidizing agents, water, and moisture [3]. | Safety Data Sheet |

Handling, Storage, and Disposal Protocols

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, chemical-resistant gloves, a complete protective suit, and flame-retardant clothing [3]. Use appropriate exhaust ventilation where dust is formed [3].
  • Atmosphere Control: Handle and store under an inert gas (such as in a glove box or under argon/ nitrogen atmosphere) to prevent reactions with air and moisture [3].
  • General Precautions: Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames. Do not smoke [3].
Safe Storage Conditions
  • Storage Environment: Keep the container tightly sealed in a dry, cool, and well-ventilated place [3]. Protect from sunlight and keep cool [3].
  • Storage Class Code: 4.2 - Pyrophoric and self-heating hazardous materials [1] [2].
  • Key Incompatibility: Never allow the product to come into contact with water during storage [3].
Spill and Disposal Management
  • Spill Response: Do NOT use water or a water jet [3]. Sweep up the material and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the waste in a container for disposal according to local regulations [3].
  • Waste Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not mix with other waste streams [3].

Emergency and First Aid Measures

  • General Advice: Immediately consult a physician and show them the safety data sheet [3].
  • Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and seek medical attention [3].
  • Skin Contact: Take off contaminated clothing and shoes immediately. Wash the skin with plenty of soap and water. Consult a physician [3].
  • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, while keeping the eyelids open. Seek immediate medical attention [3].
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a doctor immediately [3].
  • Fire: Use dry powder or dry sand for extinction. Do NOT use water. Wear self-contained breathing apparatus [3].

Experimental Workflow for Safe Handling

The following diagram outlines the key stages of working with this compound in a laboratory setting, emphasizing safety at each step.

Start Start Experiment Planning Prep Preparation Start->Prep P1 Review SDS and Protocol Prep->P1 Execution Execution E1 Transfer Material under Inert Gas Execution->E1 Shutdown Shutdown & Cleanup S1 Deactivate/Quench Residues Safely Shutdown->S1 End End P2 Setup Inert Atmosphere (Glove Box) P1->P2 P3 Prepare Dry Equipment P2->P3 P4 Don Appropriate PPE P3->P4 P4->Execution E2 Perform Reaction E1->E2 E3 Monitor for Heat or Reaction E2->E3 E3->Shutdown S2 Clean Equipment S1->S2 S3 Package Waste for Licensed Disposal S2->S3 S3->End

Frequently Asked Questions

What is the most critical rule for storing this compound?

The most critical rule is to prevent any contact with water or moisture. The substance reacts violently with water and is self-heating, which could lead to a fire. It must be stored under an inert atmosphere in a cool, dry, and well-ventilated place [3].

What type of fire extinguisher is suitable for a this compound fire?

For a fire involving this compound, you must use a dry powder or dry sand extinguishing agent. It is absolutely critical that you do NOT use water or a water jet, as this can dangerously intensify the reaction [3].

Can I handle this compound on a standard laboratory bench?

No. Handling on a standard bench is unsafe due to its reactivity with atmospheric moisture and oxygen. You must handle and store it under an inert gas atmosphere, such as in a glove box, to ensure safety [3].

What should I do if I get this compound powder on my skin?

Immediately remove all contaminated clothing and shoes. Then, wash the affected skin thoroughly with soap and plenty of water. It is essential to consult a physician without delay [3].

References

how to prevent lithium ethoxide decomposition by moisture

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is lithium ethoxide so sensitive to moisture? this compound is a strong base and readily reacts with water (hydrolysis) to form ethanol and lithium hydroxide. This decomposition compromises its purity and reactivity, which is critical for its applications, such as acting as a base or catalyst in organic synthesis and drug development.

  • Q2: What are the visual signs of this compound decomposition? Decomposition may be indicated by the formation of clumps or a cake-like solid instead of a free-flowing powder, the appearance of a white, powdery residue (possibly lithium hydroxide or lithium carbonate), or an unexpected change in the outcome of your reaction, such as lower yield or different products.

  • Q3: Can I use decomposed this compound? It is not recommended. The altered chemical composition and reduced reactivity of decomposed material can lead to inconsistent and unreliable experimental results.

Troubleshooting Guide: Preventing Moisture Decomposition

The following table outlines common issues and their preventive measures.

Issue Possible Cause Preventive Measure & Solution
Material clumping during weighing Exposure to ambient humidity. Perform all operations in an argon- or nitrogen-filled glove box. If unavailable, use a glove bag or ensure rapid handling within an efficient fume hood.
Poor reaction yield Inadvertent introduction of moisture via solvents or reagents. Ensure all solvents are anhydrous grade. Use molecular sieves if necessary. Dry all glassware thoroughly in an oven before use and allow it to cool in a desiccator or under an inert atmosphere.
Unidentified side products Decomposed this compound introducing reactive impurities. Store the chemical correctly: keep the container tightly sealed, under an inert gas, and in a cool, dry place. Check the integrity of the storage container upon receipt.
Inconsistent results between experiments Variable moisture exposure due to inadequate procedures. Standardize handling protocols across your lab. Establish and follow a strict, written Standard Operating Procedure (SOP) for all steps, from storage to disposal.

Experimental Protocol: Standard Handling of this compound

Here is a general workflow for safely handling this compound in a research setting. You should adapt and validate these steps based on the specific requirements of your experiment.

Start Start Experimental Setup A Prepare Inert Atmosphere (Glove Box or Schlenk Line) Start->A B Dry All Glassware (>120°C Oven) A->B C Cool Glassware in Desiccator/under Inert Gas B->C D Verify Solvents & Reagents are Anhydrous C->D E Weigh this compound in Inert Environment D->E F Quickly Transfer to Reaction Vessel E->F G Immediately Seal Vessel and Begin Reaction F->G End Proceed with Reaction G->End

Key Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles.
  • Inert Atmosphere: An argon-filled glove box is the gold standard. A Schlenk line is a highly effective alternative for maintaining an inert atmosphere during transfers and reactions.
  • Solvent Quality: Confirm that all co-solvents are purchased as "anhydrous" grade.
  • Waste Disposal: Quench and dispose of any leftover or decomposed this compound according to your institution's hazardous waste regulations for reactive and water-sensitive materials.

Workflow for Suspected Contamination

If you suspect your this compound has been exposed to moisture, follow this decision pathway.

Start Observe Signs of Moisture Exposure A Inspect Material (Clumping, Residue) Start->A B Assess Criticality for Experiment A->B C Critical Application B->C Synthesis Step D Non-Critical Test Reaction B->D e.g., Feasibility Study E Discard Container (Quench & Dispose) C->E F Use Small Amount in Test Reaction D->F G Evaluate Reaction Outcome (Yield, Purity) F->G H Proceed with Caution or Discard Batch G->H

I hope this guide provides a solid foundation for your researchers. For more specific information related to the stability of other lithium compounds in advanced applications like batteries, the search results, while not directly applicable, are included below for context.

References

standardization of lithium methoxide solution with benzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

The core methodology for preparing and standardizing 0.1 M Lithium Methoxide is outlined below [1] [2] [3].

  • Solution Preparation: Dissolve approximately 0.7 grams of freshly cut lithium metal in 150 mL of anhydrous methanol. It is crucial to cool the flask during this addition as the reaction is exothermic. Once the reaction is complete, add sufficient toluene or anhydrous methanol to produce 1000 mL of solution. If cloudiness occurs, add more anhydrous methanol to clarify. Standardize the solution immediately before use [1] [2].
  • Standardization Procedure:
    • Accurately weigh about 0.25 grams of benzoic acid (the primary standard) and dissolve it in 25 mL of dimethylformamide (DMF) [1].
    • Add a few drops of an indicator. Quinaldine red is commonly used for this titration [1]. As an alternative, Thymol blue (0.3% w/v in methanol) can be used [3].
    • Titrate with the lithium methoxide solution. The apparatus must be protected from atmospheric carbon dioxide throughout the titration, as CO₂ will react with the base and cause inaccurate results [1] [3].
    • Perform a blank titration and make any necessary corrections [1].
  • Calculation: The molarity of the lithium methoxide solution is calculated using the following formula [1] [2]: Molarity (M) = (Weight of Benzoic Acid in grams) / (Titrant Volume in mL x 0.01221)

The following workflow summarizes the entire standardization process:

Start Start Standardization Prep Prepare 0.1 M LiOCH₃ Solution - Dissolve 0.7g Li in 150mL MeOH - Dilute to 1L with Toluene/MeOH Start->Prep Std Weigh 0.25g Benzoic Acid Dissolve in 25mL DMF Prep->Std Titrate Titrate with LiOCH₃ - Use Quinaldine Red indicator - Protect from CO₂ Std->Titrate Blank Perform Blank Titration Titrate->Blank Calc Calculate Molarity M = (Acid Weight) / (Titrant Volume x 0.01221) Blank->Calc End Standardized Solution Ready Calc->End

Frequently Asked Questions & Troubleshooting

Q1: Why must I protect the titration from atmospheric carbon dioxide?

Carbon dioxide (CO₂) is an acidic gas that will react with the strong base, lithium methoxide, to form lithium carbonate. This side reaction consumes the titrant, leading to an overestimation of its volume and a higher calculated molarity. Keeping the apparatus sealed ensures analytical accuracy [4].

Q2: My solution became cloudy after preparation. What should I do?

Cloudiness indicates precipitation. The official procedure specifies that you should "add sufficient anhydrous methanol to clarify the solution" [1]. This restores solubility without significantly affecting the concentration.

Q3: Can I use a different indicator?

Yes. While quinaldine red is specified in many procedures [1], thymol blue (0.3% w/v in methanol) is also a validated alternative for this titration, changing to a pure blue color at the endpoint [3].

Q4: What are the critical safety precautions?
  • Flammability: Lithium metal and methanol are highly flammable. Perform the preparation away from ignition sources [2] [5].
  • Reactivity: Lithium methoxide is moisture sensitive and reacts violently with water. It can also cause severe skin burns and eye damage [6] [5].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, protective eyewear (safety glasses or a face shield), and a lab coat [2].

Key Quantitative Data for Standardization

For quick reference, the essential quantitative data is consolidated in the table below.

Parameter Specification Reference
Target Molarity 0.1 M Lithium Methoxide [1]
Lithium Metal 0.694 - 0.7 g per liter [1] [3]
Benzoic Acid (Std.) ~0.25 g per titration [1]
Equivalence Factor 1 mL of 0.1 M LiOCH₃ ≈ 0.01221 g C₇H₆O₂ [1] [2]
Acceptable Molarity Range 0.0950 M - 0.1050 M (0.1 M ± 5%) [3]

References

managing reactivity of lithium ethoxide under inert atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Lithium Ethoxide: Hazard Identification & Safe Handling

Before any troubleshooting, understanding the core hazards is crucial. The table below summarizes key safety information from the Safety Data Sheet (SDS) [1].

Hazard Parameter Classification & Description
GHS Signal Word Danger [1]

| Hazard Statements | H225: Highly Flammable liquid and vapour H251: Self-heating; may catch fire H314: Causes severe skin burns and eye damage [1] | | Primary Hazards | Reacts violently with water; flammable; self-heating; corrosive [1]. | | Incompatible Materials | Water, strong oxidizing agents [1]. |

Troubleshooting Guide: Managing this compound

Here are solutions to common issues you might face when working with this compound.

Problem & Phenomenon Root Cause Solution & Preventive Measures

| Decomposition & Reactivity Loss Powder turns brown or reacts sluggishly. | Exposure to atmospheric moisture (H₂O) or oxygen (O₂) [2] [1]. | Check inert gas system for leaks. Store in a tightly sealed container under an inert gas like argon or nitrogen [2] [3]. | | Ignition or Self-Heating Substance heats up or ignites upon air exposure. | Normal behavior; substance is pyrophoric (catches fire spontaneously in air) [1]. | Smother with dry sand or dry powder extinguisher. Never use water or a water jet [1]. | | Spills & Accidental Exposure Solid is spilled outside the glovebox. | Unsafe handling or broken container. | Wear full PPE. Contain spillage and collect with an electrically protected vacuum or by wet-brushing. Do not flush with water [1]. |

Frequently Asked Questions (FAQ)

Q1: What is the correct way to store this compound long-term? A: For long-term storage, keep the product in a cool, dry, and well-ventilated place [1]. The container must be tightly closed and stored under an inert gas atmosphere to minimize decomposition [2] [3]. Never allow it to contact water during storage [1].

Q2: What personal protective equipment (PPE) is required? A: The minimum PPE should include [1]:

  • Eye/Face Protection: Face shield and safety glasses.
  • Skin Protection: Protective gloves and a complete suit of flame-retardant clothing.
  • Respiratory Protection: Depending on the risk assessment, a full-face particle respirator (type N100 (US) or P3 (EN 143)) or a full-face supplied air respirator may be necessary.

Q3: My this compound has turned yellow/brown. Is it still usable? A: Fresh this compound typically appears as a white powder [2] [3]. A change in color indicates exposure to air and probable decomposition. For reactions requiring high purity and reactivity, the material should be considered compromised and disposed of properly.

Q4: What should I do if I get this compound on my skin? A: Immediately take off contaminated clothing and shoes and wash the affected skin with plenty of soap and water. Seek medical attention and show the SDS to the physician [1].

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in an experimental procedure.

Start Start Experiment Prep Preparation Phase • Review SDS • Don appropriate PPE • Prepare dry sand or Class D extinguisher Start->Prep Check Check Inert Gas System • Ensure glovebox/environment is purged and sealed • Verify positive pressure Prep->Check Weigh Weigh Compound • Work quickly and efficiently • Keep container sealed when not in use Check->Weigh Use Use in Reaction • Transfer to anhydrous solvent • Seal reaction vessel Weigh->Use Cleanup Post-Experiment Cleanup • Clean tools and surfaces • Dispose of waste according to local regulations Use->Cleanup End End Cleanup->End

Key Safety Protocols Summary

  • Inert Atmosphere is Non-Negotiable: All handling must occur in a rigorously maintained inert atmosphere (e.g., glovebox or Schlenk line) [2].
  • Avoid Water and Air Exposure: Moisture causes violent decomposition and reactivity loss [1].
  • Use Correct Fire Extinguishers: For fires, use dry powder or dry sand only. Never use water [1].
  • Wear Appropriate PPE: Always use a face shield, gloves, and flame-retardant lab coat [1].

References

safety precautions for lithium ethoxide flammability and corrosion

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Lithium Ethoxide Handling

FAQs on this compound Properties & Hazards

  • Q1: What are the primary hazards when working with this compound? this compound presents a dual hazard. It is both moisture-sensitive and pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture. It is also corrosive and can cause severe skin and eye burns.

  • Q2: What type of fire extinguisher should be used for a this compound fire? Do not use water or Class A fire extinguishers. Use a Class D fire extinguisher designed for metal fires, or smother the fire with dry sand or a specialized metal fire blanket.

  • Q3: What personal protective equipment (PPE) is required? Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles. A face shield and appropriate respiratory protection should be used for any operations that could generate dust or aerosols.

  • Q4: How should a small spill be handled? In a fume hood, carefully smother the spill with dry sand or an appropriate commercial sorbent for pyrophoric materials. Place the resulting waste in a sealed container for disposal as hazardous waste.

Troubleshooting Guides

Issue: Observation of fuming or heat upon opening the container.

  • Cause: Likely due to ingress of moisture, causing decomposition.
  • Immediate Action: Securely close the container if safe to do so. Move the container to a fume hood or well-ventilated area. Allow it to stabilize while monitoring from a safe distance.
  • Prevention: Always store the container in a sealed, moisture-free environment, such as a desiccator or glove box filled with an inert gas (argon or nitrogen).

Issue: The powder does not dissolve as expected in the intended anhydrous solvent.

  • Cause: The material may have decomposed, forming lithium hydroxide and other carbonates, which have different solubilities.
  • Action: Visually inspect the solid for caking or discoloration, which indicates degradation. Do not use the material. Dispose of it properly and open a new, fresh container following safe handling procedures.

Quantitative Data Tables

Once you obtain the specific values, you can structure them in tables like the ones below for easy reference.

Table 1: Occupational Exposure Limits (OELs) This table would list the various legal and recommended exposure limits for the substance. As OSHA PELs are often outdated, consulting other sources is critical [1].

Organization Exposure Limit Type Value (e.g., mg/m³) Notation (e.g., Skin, STEL)
OSHA PEL (Permissible Exposure Limit) (To be filled) (To be filled)
NIOSH REL (Recommended Exposure Limit) (To be filled) (To be filled)
ACGIH TLV (Threshold Limit Value) (To be filled) (To be filled)
Cal/OSHA PEL (To be filled) (To be filled)

Table 2: Physical & Chemical Properties This table provides key identifiers and properties for risk assessment.

Property Value / Description
CAS Number (To be filled)
Molecular Formula (To be filled)
Appearance (To be filled)
Auto-ignition Temperature (To be filled)
Decomposition Products Lithium hydroxide, ethanol

Experimental Protocols & Safety Workflows

The following diagrams outline the logical workflow for handling emergencies and preparing experiments with this compound.

lithium_ethoxide_emergency Start This compound Spill or Fire Assess Assess the Situation and Your Safety Start->Assess Evacuate Alert Others & Evacuate Area Assess->Evacuate SpillSmall Spill is Small & In Fume Hood? Assess->SpillSmall Spill Only FireSmall Fire is Very Small & Contained? Evacuate->FireSmall Extinguish Use Class D Extinguisher or Dry Sand FireSmall->Extinguish Yes Emergency Close Door Pull Fire Alarm Call Emergency Services FireSmall->Emergency No Extinguish->Emergency Contain Smother with Dry Sand or Inert Sorbent SpillSmall->Contain Yes SpillSmall->Emergency No Contain->Emergency

This compound Emergency Response

experiment_prep Start Plan Experiment with this compound Review Review SDS and Standard Operating Procedures Start->Review Setup Set Up in Inert Atmosphere (Glove Box or Schlenk Line) Review->Setup PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Setup->PPE Perform Perform Experiment Under Inert Gas PPE->Perform Cleanup Clean Equipment and Dispose of Waste Properly Perform->Cleanup

This compound Experiment Preparation

References

solving solubility issues with lithium ethoxide in non-polar solvents

Author: Smolecule Technical Support Team. Date: February 2026

Why Lithium Ethoxide is Insoluble in Non-Polar Solvents

This compound is an ionic compound, meaning it is composed of positively charged lithium ions (Li⁺) and negatively charged ethoxide ions (CH₃CH₂O⁻) [1] [2]. This fundamental characteristic is the primary reason for its solubility behavior.

  • Polarity Mismatch: The strong ionic bonds create a crystalline lattice with high polarity. Non-polar solvents lack the ability to effectively interact with and stabilize these strong ionic charges [1].
  • Solvation Energy: For dissolution to occur, the energy released when the solvent molecules surround and interact with the ions (solvation energy) must be sufficient to break the crystal lattice. Non-polar solvents cannot provide this energy, leading to very poor solubility [1].

Potential Strategies and Alternative Approaches

While this compound itself is insoluble, the search results point to two main strategies to work around this issue in experimental procedures.

The table below summarizes these approaches and their rationales:

Approach Description & Rationale Example from Literature
Use of Polar Aprotic Solvents Employ solvents with high polarity and dipole moments to effectively solvate the lithium cation, but which do not contain reactive acidic protons. This compound is used in anhydrous tetrahydrofuran (THF), a common polar aprotic solvent [3].
In Situ Generation The alkoxide base is generated directly within the reaction mixture by reacting lithium metal with the corresponding alcohol. This avoids handling and dissolving the pre-formed solid salt. A common method for preparing lithium alkoxides involves the reaction of lithium metal with ethanol [4].

The following diagram illustrates the logical relationship between the solubility problem and these potential solutions:

G Problem Problem: this compound Insolubility in Non-Polar Solvents Cause Root Cause: Ionic Nature of Compound Problem->Cause Strategy1 Strategy 1: Use Polar Aprotic Solvents Cause->Strategy1 Strategy2 Strategy 2: In Situ Generation Cause->Strategy2 Example1 Example Solvent: Tetrahydrofuran (THF) Strategy1->Example1 Example2 Example Method: React Lithium Metal with Ethanol Strategy2->Example2

Important Safety and Handling Information

Given its reactivity, handling this compound requires strict safety measures [1] [2]:

  • Personal Protective Equipment (PPE): Always use eyeshields, faceshields, gloves, and other appropriate protective gear.
  • Hazard Statements: It is classified as flammable (H251) and causes severe skin burns and eye damage (H314).
  • Moisture Sensitivity: It reacts violently with water and must be handled under strictly controlled, anhydrous conditions (e.g., in a nitrogen atmosphere) to prevent decomposition and the generation of heat and flammable gases [2] [3].

References

troubleshooting lithium ethoxide in Grignard reagent preparation

Author: Smolecule Technical Support Team. Date: February 2026

Grignard Reagent Fundamentals and Common Failure Points

The table below summarizes the core requirements for successful Grignard reagent formation and typical reasons for failure, which are highly applicable when working with alkyllithium bases like lithium ethoxide [1] [2] [3].

Aspect Critical Requirement Common Pitfalls & Consequences
Moisture Strictly anhydrous conditions for all glassware, solvents, and starting materials [2] [4]. Water rapidly destroys the reagent: R-MgX + H₂O → R-H + Mg(OH)X [3] [5]. Low yield or complete failure.
Reactive Hydrogen No acidic protons (e.g., in -OH, -COOH, -NH₂, terminal alkyne -C≡C-H) in the reaction system [3]. The Grignard acts as a strong base, deprotonating the acidic group instead of forming the C-Mg bond [3].
Halide Purity & Quality High-purity alkyl halide, neutral (free of mineral acids), and often dried with molecular sieves [4]. Traces of acid (HCl in BnCl) inhibit reaction [4]. Poor quality Mg turnings with oxide coating prevent initiation [4].
Reaction Initiation Surface of magnesium metal must be activated [4]. Reaction fails to start, leading to a buildup of unreacted halide.

Diagnostic and Troubleshooting Guide

Use this flowchart to diagnose and resolve issues when your Grignard reaction does not proceed as expected. The process is based on the fundamental principles in the table above.

Grignard Reaction Troubleshooting Start Grignard Reaction Fails MoistureCheck Check for Moisture Start->MoistureCheck AcidicProtonCheck Check for Acidic Protons MoistureCheck->AcidicProtonCheck No MoistureFail Failure: Water Present MoistureCheck->MoistureFail Yes/Suspect HalideCheck Check Halide Purity & Mg Quality AcidicProtonCheck->HalideCheck No AcidicProtonFail Failure: Acidic Proton Source AcidicProtonCheck->AcidicProtonFail Yes/Suspect InitiationCheck Check Reaction Initiation HalideCheck->InitiationCheck No HalideFail Failure: Impure Halide/Passivated Mg HalideCheck->HalideFail Yes/Suspect InitiationCheck->HalideCheck No, Re-check InitiationFail Failure: Reaction Won't Start InitiationCheck->InitiationFail Yes MoistureSolution → Dry all glassware at 110°C → Use anhydrous, freshly distilled solvents → Protect reaction with guard tube MoistureFail->MoistureSolution AcidicProtonSolution → Ensure all reactants and solvents are free of -OH, -COOH, etc. → this compound may be unsuitable if it introduces protic impurities AcidicProtonFail->AcidicProtonSolution HalideSolution → Purify halide (distill, wash with NaHCO₃) → Use fresh, high-quality Mg turnings → Crush Mg to expose fresh surface HalideFail->HalideSolution InitiationSolution → Add a crystal of I₂ or 1,2-dibromoethane → Gently warm reaction vessel → Use a small amount of pre-formed Grignard InitiationFail->InitiationSolution

Key Considerations for this compound

The core challenge is that This compound is generally incompatible with standard Grignard reagent formation [3]. Grignard reagents (R-MgX) are extremely strong bases and nucleophiles that react violently with compounds containing acidic protons [1] [3]. This compound can introduce protic impurities or directly react with the Grignard reagent, leading to failed reactions.

If your synthetic pathway requires both a strong base like this compound and a Grignard reagent, you must perform these steps in separate, isolated reactions with proper purification of intermediates.

References

comparison of lithium ethoxide vs potassium ethoxide basicity

Author: Smolecule Technical Support Team. Date: February 2026

Property and Application Comparison

The following table summarizes the key characteristics of lithium ethoxide and potassium ethoxide based on the search results.

Feature This compound Potassium Ethoxide
Chemical Formula LiC₂H₅O [1] C₂H₅KO [2]
Appearance White powder and chunks [1] Yellow or Off-White Powder [2]
Molecular Weight 52.0 g/mol [1] 84.159 g·mol⁻¹ [2]
Basicity Strong base [1] Strong base [2] [3]

| Key Applications | - Organic synthesis (e.g., aldol condensation) [1]

  • Polymerization catalyst [1]
  • Desilylation reactions [1] | - Transesterification reactions [2]
  • Malonic ester synthesis [2]
  • Catalyst in organic synthesis [3] | | Reactivity & Handling | Reacts with water [1]; must be handled under inert atmosphere [1] | Reacts vigorously with water; flammable and corrosive [2] |

Experimental Insights and Indirect Basicity Comparison

While no direct head-to-head basicity experiments were found, the search results provide context for their use and behavior in research.

  • Context from Synthesis Methods: Both alkoxides can be synthesized from their parent metal and ethanol [1] [4]. A key point is that potassium ethoxide can be generated in situ from potassium hydroxide and ethanol using a Dean-Stark apparatus to remove water and drive the equilibrium to completion [4]. This reflects its strong basicity and sensitivity to water, a property shared with this compound.

  • Use in Materials Science: In a study on the synthesis of K₃Li₂Nb₅O₁₅ films, both This compound and potassium ethoxide were used together as precursor materials [5]. This indicates that in complex, multi-step synthesis, their reactivity can be complementary, and the choice may depend on the specific anion (Li⁺ or K⁺) required in the final product crystal structure rather than a drastic difference in basicity.

A Practical Workflow for Base Selection

For researchers deciding between these bases, the decision often hinges on the specific reaction requirements beyond just basicity strength. The following diagram outlines a logical workflow for this selection process.

G Start Start: Need a strong alkoxide base Q1 Is the potassium (K⁺) cation specifically required? Start->Q1 Q2 Is the lithium (Li⁺) cation specifically required? Q1->Q2 No P1 Choose Potassium Ethoxide Q1->P1 Yes Q3 Is a lower molecular weight advantageous? Q2->Q3 No P2 Choose This compound Q2->P2 Yes Q4 Consider alternative strong bases (e.g., sodium ethoxide) Q3->Q4 No P3 This compound may be preferred Q3->P3 Yes Q4->P1 e.g., for cost Q4->P2 e.g., for solubility

Conclusion and Research Suggestions

For your research, the choice between them may be more influenced by:

  • Cation Effects: The specific role of the lithium (Li⁺) or potassium (K⁺) cation in solubility, coordination, or as part of the final product [5].
  • Practical Considerations: Molecular weight, powder handling characteristics, and cost may be deciding factors [1].

To directly compare their basicity, you may need to consult specialized physical chemistry resources or handbooks that provide pKa values or thermodynamic data for the conjugate acids in a consistent solvent.

References

lithium ethoxide performance in biodiesel synthesis vs other catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance Comparison for Biodiesel Synthesis

Catalyst Type Example Biodiesel Yield / Conversion Reaction Conditions Key Advantages Key Limitations
Lithium Glyceroxide Lithium Glyceroxide (from LiOH & glycerol) [1] Up to 99% FAME yield [1] 60°C, 90 min, 6:1 methanol-to-oil molar ratio, 1.31 wt.% catalyst [1] Can be prepared on-site; simplifies glycerol purification; less hygroscopic than Na/K catalysts [1] Semitransparent/pasty texture at some synthesis ratios can complicate handling [1]
Mixed Lithium Salts LiAlO₂-Li₄SiO₄ (from spent bleaching clay) [2] 97.01% yield from WCO [2] 55°C, 4h, catalyst not specified [2] Good resistance to free fatty acids (FFAs); works at low temperatures & with waste oils [2] Yield dropped to ~81% after 4 reaction cycles [2]
Lithium Silicate Lithium Metasilicate (Li₂SiO₃ from sand) [3] 95.5% conversion [3] 60°C, 180 min, 18:1 methanol-to-oil ratio, 5 wt.% catalyst [3] High stability against ambient humidity and CO₂; low cost from non-conventional sources [3] Requires high methanol-to-oil ratio (18:1) for optimal performance [3]
Conventional Solid Base Calcium Oxide (CaO) [3] [4] 96-99% yield (typical) [2] 60-70°C [2] Very low cost, widely available [3] Surface poisoned by CO₂ and H₂O in air, requires activation [3]
Homogeneous Base NaOH, KOH [4] High yields under mild conditions [4] Low temp. & atm. pressure [4] Fast reaction rates, low cost [4] Forms soaps with FFAs; difficult separation & generates wastewater [4]

Experimental Protocols for Key Lithium Catalysts

For researchers looking to replicate or build upon these findings, here are the detailed methodologies for synthesizing and testing the key lithium-based catalysts.

1. Synthesis of Lithium Glyceroxide Catalyst [1]

  • Procedure:
    • Dissolve lithium hydroxide (LiOH) in distilled water to create a 10% (w/w) aqueous solution.
    • Add glycerol to the LiOH solution. Mole ratios of LiOH to glycerol of 1:1, 2:1, and 3:1 have been studied.
    • Heat the mixture under vacuum pressure (e.g., at 120°C or 140°C) to remove water and facilitate the reaction, resulting in a solid white powder.
  • Transesterification Test:
    • The catalyst is added to methanol and heated to 60°C for 30 minutes with vigorous stirring.
    • Refined soybean oil is then added to the reactor, which operates with a reflux system to prevent methanol loss.
    • After the reaction, the catalyst is removed by centrifugation, and excess methanol is evaporated from the biodiesel product.

2. Synthesis of Lithium Metasilicate (Li₂SiO₃) from Sand [3]

  • Silica Pre-treatment:
    • Grind the sand source and mix it with sodium hydroxide (NaOH).
    • Calcinate the mixture at 550°C for 2 hours.
    • Suspend the resulting solid in deionized water, neutralize with sulfuric acid, then filter and dry the solid.
  • Catalyst Synthesis:
    • Grind and mix the pre-treated silica source with LiOH in a 1:1.25 weight ratio.
    • Calcinate the mixture in two steps: first at 250°C for 30 minutes, then at 550°C for 2 hours.
    • Subject the calcined material to a hydrothermal treatment in water at 90°C for 24 hours.
    • Filter, wash, and dry the final lithium metasilicate powder.
  • Transesterification Test:
    • Reactor changes: Reactor is filled with methanol and catalyst (1-5 wt.% of oil).
    • The system is heated to 60°C for 30 minutes with stirring.
    • Soybean oil is added, and the reaction proceeds for 1-3 hours.
    • The catalyst is removed by centrifugation, and methanol is evaporated from the biodiesel.

Catalyst Classification and Selection Pathway

The following diagram maps out the logical relationship between different catalyst types, including where lithium-based catalysts fit into the broader selection process for biodiesel production.

Start Start: Biodiesel Catalyst Selection Homogeneous Homogeneous Catalysts Start->Homogeneous Heterogeneous Heterogeneous Catalysts Start->Heterogeneous Homo_Acid Acid Catalysts (e.g., H₂SO₄) Homogeneous->Homo_Acid Homo_Base Base Catalysts (e.g., NaOH, KOH) Homogeneous->Homo_Base Hetero_Acid Heterogeneous Acid Heterogeneous->Hetero_Acid Hetero_Base Heterogeneous Base Heterogeneous->Hetero_Base LithiumFamily Lithium-Based Catalysts Hetero_Base->LithiumFamily OtherHeteroBase Other Solid Bases (e.g., CaO, Zeolites) Hetero_Base->OtherHeteroBase Li_Glyceroxide Lithium Glyceroxide LithiumFamily->Li_Glyceroxide Li_Silicate Lithium Silicates LithiumFamily->Li_Silicate Li_MixedSalt Mixed Lithium Salts LithiumFamily->Li_MixedSalt

The search results indicate a clear trend: lithium-based heterogeneous catalysts are a significant area of research due to their high activity and remarkable stability against air and moisture compared to conventional solids like CaO [3]. Their ability to achieve high yields from challenging feedstocks like waste cooking oil at relatively low temperatures is a key advantage [2].

References

efficiency of lithium ethoxide in condensation reactions vs other bases

Author: Smolecule Technical Support Team. Date: February 2026

Base Comparison at a Glance

The table below summarizes key characteristics of lithium ethoxide and a commonly compared base, potassium tert-butoxide, based on the information available.

Base Common Applications Key Characteristics Reported Advantages / Context

| This compound (LiOEt) [1] [2] [3] | • Precursor for Li-ion battery materials (coatings, solid electrolytes) [1] [3] • Catalyst for polymerization [2] [3] • Organic synthesis reagent [2] | • Strong base [2] • Highly reactive [2] • Moisture-sensitive; requires controlled handling [1] | • Sol-Gel Synthesis: One study found a specific lithium alkoxide (lithium methoxide) reacted with zirconium ethoxide in acidic media to yield 100% pure lithium metazirconate, indicating highly efficient cross-condensation under optimized conditions [4]. | | Potassium tert-Butoxide (KOtBu) [5] [6] | • Elimination reactions (e.g., E2 mechanism) [5] • Deprotonation of weak acids [5] • Aldol condensation [5] [6] | • Strong, non-nucleophilic base due to steric hindrance [5] • Effective in deprotonation and cascade condensation reactions [5] [6] | • Versatility: Effective for various transformations under relatively mild conditions [5]. A specific study documented its use in a transition metal-free cascade synthesis of aryl indoles and benzofurans [6]. |

Condensation Reaction Fundamentals

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water [7]. A prime example is the aldol condensation, a key carbon-carbon bond-forming reaction in organic synthesis [8].

In a typical base-catalyzed aldol condensation:

  • Deprotonation: A strong base deprotonates the alpha-carbon of a carbonyl compound (e.g., an aldehyde or ketone), forming an enolate ion [8].
  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second molecule (which can be the same or different) [8].
  • Protonation & Dehydration: The intermediate is protonated to form an aldol addition product. Upon heating, it can lose water (eliminate) to form the final, unsaturated aldol condensation product [8].

The following diagram illustrates the general workflow for a base-mediated condensation reaction, highlighting the key steps and the role of the base.

Start Start: Carbonyl Compound(s) Step1 1. Deprotonation Base abstracts an α-proton Start->Step1 Step2 2. Enolate Formation Formation of nucleophilic enolate ion Step1->Step2 Step3 3. Nucleophilic Attack Enolate attacks carbonyl carbon Step2->Step3 Step4 4. Protonation Forms aldol addition product Step3->Step4 Step5 5. Dehydration (Condensation) Loss of water upon heating Step4->Step5 Heat Applied End Final Product: α,β-Unsaturated Carbonyl Step5->End

Guide for Experimental Evaluation

Given the scarcity of direct comparative data, you may need to design experiments to evaluate base efficiency for your specific application. Here is a potential workflow and key factors to consider.

Define Define Reaction Goal (e.g., C-C bond formation, intramolecular cyclization) Params Identify Critical Parameters • Substrate solubility • Required base strength • Temperature stability • Moisture sensitivity Define->Params Screen Perform Base Screening Test LiOEt, KOtBu, etc. under inert, controlled conditions Params->Screen Analyze Analyze Outcome • Reaction yield • Reaction rate • Product purity • Byproduct formation Screen->Analyze Optimize Optimize Conditions Fine-tune solvent, temperature, and base stoichiometry Analyze->Optimize

When designing your protocol, consider these factors derived from the literature:

  • Base Strength and Solubility: The effectiveness of a base like this compound or potassium tert-butoxide is influenced by the solvent and the acidity of the protons you need to abstract [5] [8].
  • Reaction Medium: The efficiency of condensation can be highly dependent on pH. For instance, in sol-gel synthesis using alkoxides, acidic media were found to favor cross-condensation between lithium and zirconium alkoxides, leading to a pure product [4].
  • Handling and Safety: Both this compound and potassium tert-butoxide are moisture-sensitive and require handling under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and ensure reproducible results [1] [5].

Key Takeaways and Research Suggestions

  • This compound shows high efficiency in specific, well-controlled contexts like sol-gel processing for materials science [4].
  • Potassium tert-butoxide is well-documented as a versatile, strong base for various condensation reactions in organic synthesis, prized for its low nucleophilicity [5] [6].

To conclusively determine the most efficient base for your specific condensation reaction in drug development, empirical testing is essential.

References

reactivity comparison lithium ethoxide vs lithium methoxide

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

The following table summarizes the key available data for both compounds, which forms the basis for inferring their reactivity.

Property Lithium Methoxide Lithium Ethoxide
Molecular Formula CH₃LiO [1] [2] C₂H₅LiO [3] [4]
Molecular Weight (g/mol) 37.97 [1] [2] 52.0 [3] [4]
Appearance White crystalline solid or powder [1] [2] White powder or chunks [3] [4]
Solubility in Alcohol Soluble in methanol [1] 19.6 g/100g in ethanol (20°C) [5]
Solubility in THF Low [1] Information Missing
Solubility in Ether Information Missing Sparingly soluble [5]
Decomposition Temp. Information Missing 325 °C [5]
Common Applications Organic synthesis, catalyst, pharmaceutical synthesis, battery electrolyte additive [2] Organic synthesis, esterification, polymer chemistry, battery electrolyte materials [6] [3] [4]

> Important Note: The provided information is primarily based on manufacturer specifications and chemical databases. Direct, experimental head-to-head comparisons of their reaction rates or yields in specific transformations are lacking in these sources.

Inferred Reactivity and Experimental Considerations

While direct experimental data is unavailable, chemical principles allow for reactivity predictions. The key difference lies in the size of their alkyl groups.

  • Steric Effects: The ethoxide ion (C₂H₅O⁻) has a larger alkyl group than the methoxide ion (CH₃O⁻). This makes this compound a more sterically hindered base. In reactions involving bulky substrates, this can make this compound less reactive than lithium methoxide [6] [2].
  • Basicity and Nucleophilicity: In polar aprotic solvents, both alkoxides are strong bases and nucleophiles. Their relative performance can be highly dependent on the specific solvent and reaction mechanism. Lithium methoxide, being less hindered, is often the more powerful base and nucleophile.

To conclusively determine which reagent is superior for a specific application, carefully designed experiments are necessary. Below is a generalized experimental workflow for such a comparison.

Start Start: Define Reaction Goal S1 Select Model Reaction (e.g., Esterification, Dehydrohalogenation) Start->S1 S2 Standardize Conditions (Solvent, Temperature, Concentration, Time) S1->S2 S3 Parallel Testing with Both Reagents S2->S3 S4 Analyze Outputs (Yield, Purity, Reaction Rate) S3->S4 S5 Optimize with Leading Reagent S4->S5 End Report Findings S5->End

Figure 1: A proposed experimental workflow for comparing the reactivity of lithium methoxide and this compound in a specific reaction.

Suggested Experimental Protocol for Direct Comparison
  • Reaction Selection: Choose a well-defined model reaction where alkoxides are known to act as a base or nucleophile, such as the Williamson ether synthesis or the Claisen condensation [3].
  • Standardization: Prepare solutions of lithium methoxide and this compound in the same anhydrous solvent (e.g., absolute ethanol or methanol) at precisely the same molar concentration.
  • Parallel Execution: Run the model reaction in parallel using the two reagents. Maintain identical conditions of temperature, substrate concentration, and reaction time. Use an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition [3] [2].
  • Analysis: Compare the outcomes by measuring:
    • Reaction Yield: Isolated yield of the product.
    • Reaction Rate: Use TLC or in-situ spectroscopy to monitor the disappearance of the starting material over time.
    • Product Purity: Analyze by HPLC or NMR.

How to Proceed with Your Research

The search results indicate that a direct, experimental reactivity guide does not currently exist in the public domain. To acquire the specific data you need:

  • Consult Specialized Databases: Search in-depth chemical literature and reaction databases (e.g., SciFinder, Reaxys) for papers that use these reagents, which may contain comparative data.
  • Empirical Testing: The most reliable approach is to perform the comparative experiments yourself, following the protocol outlined above, tailored to your specific reaction of interest.

References

nucleophilicity of lithium ethoxide vs other alkoxides

Author: Smolecule Technical Support Team. Date: February 2026

Factors Determining Alkoxide Nucleophilicity

A nucleophile's strength in substitution reactions is measured by its reaction rate. For alkoxides (RO⁻), four major factors influence their nucleophilicity. The following diagram illustrates how these factors create a hierarchy among common alkoxides.

Start Alkoxide Nucleophile (RO⁻) F1 Steric Hindrance (Bulkiness of R Group) Start->F1 Influenced by F2 Solvent Effects (Polar Protic vs. Aprotic) Start->F2 Influenced by F3 Inductive Effect (R Group Electron Donation) Start->F3 Influenced by F4 Counter-ion Effects (Li⁺ vs. Na⁺ vs. K⁺) Start->F4 Influenced by S1 e.g., Low for CH₃O⁻ High for (CH₃)₃CO⁻ F1->S1 S2 H-Bonding in protic solvents reduces nucleophilicity F2->S2 S3 e.g., CH₃- group donates electron density to O F3->S3 S4 e.g., Li⁺ is more Lewis acidic and can coordinate more strongly F4->S4

The table below details how each factor impacts nucleophile performance.

Factor Effect on Nucleophilicity Explanation & Examples
Steric Hindrance [1] [2] Decreases with increased bulkiness of R group. Bulky groups (e.g., tert-butyl) hinder access to the reaction site. Methoxide (CH₃O⁻) is a stronger nucleophile than tert-butoxide ((CH₃)₃CO⁻) [1].
Solvent [2] Varies dramatically between polar protic (e.g., MeOH) and polar aprotic (e.g., DMSO) solvents. In polar protic solvents, smaller alkoxides (e.g., methoxide) are heavily solvated and weakened. In polar aprotic solvents, this solvation is removed, and their nucleophilicity increases significantly [2].
Inductive Effect [3] Increases with electron-donating ability of R group. Alkyl groups (e.g., in ethoxide C₂H₅O⁻) donate electron density to oxygen, increasing its nucleophilic character compared to hydroxide (HO⁻) [3].
Counter-ion [4] Weaker coordination increases nucleophile freedom. The lithium ion (Li⁺) is highly Lewis acidic and can form strong ion pairs, potentially reducing nucleophilicity compared to sodium or potassium alkoxides in some systems [4].

Comparative Analysis of Common Alkoxides

Synthesizing these factors allows for a general comparison. The table below provides a predicted ranking and key characteristics.

Alkoxide Formula Predicted Nucleophilicity Rank Key Characteristics
Methoxide CH₃O⁻ High (especially in aprotic solvents) Least steric hindrance. Strongest base in the series. Highly solvated in protic solvents [2].
Ethoxide CH₃CH₂O⁻ (e.g., Lithium Ethoxide) Medium-High Slightly more steric hindrance than methoxide, but electron-donating ethyl group provides good electron density [3].
Isopropoxide (CH₃)₂CHO⁻ Medium-Low Significantly more sterically hindered, reducing its effectiveness as a nucleophile [2].
tert-Butoxide (CH₃)₃CO⁻ Low (as a nucleophile) Extremely sterically hindered. Primarily used as a strong, bulky base to favor elimination (E2) over substitution [1].

Experimental Considerations & Protocols

For researchers, controlling the reaction conditions is critical due to the strong influence of the solvent and the inherent reactivity of alkoxides.

  • Solvent Selection is Critical: The choice between a polar protic (e.g., methanol) and a polar aprotic solvent (e.g., DMSO, DMF, THF) can reverse the nucleophilicity order of small vs. large alkoxides [2].
  • Handling and Purity: Alkoxides like this compound are highly reactive bases and moisture-sensitive [5] [6]. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents [7]. They can also react with atmospheric CO₂ [8].

A general workflow for a nucleophilicity comparison experiment is outlined below.

A Prepare Alkoxide Solutions B Select Standard Electrophile (e.g., CH₃I) A->B C Set Reaction Conditions (Solvent, Temperature, Concentration) B->C D Run Kinetic Experiments (e.g., Monitor reactant disappearance or product formation) C->D E Calculate Relative Rates (Faster rate = stronger nucleophile) D->E

Example Protocol Outline (SN2 Reaction Kinetics) [2]:

  • Preparation: Prepare solutions of different alkoxides (lithium methoxide, this compound, etc.) in the desired anhydrous solvent at a precise, known concentration.
  • Reaction: In a controlled environment, mix each alkoxide solution with a standard electrophile, such as methyl iodide (CH₃I), under identical conditions of temperature and concentration.
  • Analysis: Quench aliquots at regular time intervals and use a method like gas chromatography (GC) or NMR to quantify the amount of unreacted starting material or product formed.
  • Calculation: Determine the reaction rate constant (k) for each alkoxide. The nucleophile with the highest rate constant (k) is the strongest nucleophile under those specific conditions [2].

Key Takeaways for Application

  • For SN2 Reactions: Choose a less sterically hindered alkoxide like lithium methoxide in a polar aprotic solvent for the highest nucleophilicity [2].
  • To Favor Elimination: A bulky, strong base like potassium tert-butoxide is ideal, as its poor nucleophilicity minimizes competition from substitution reactions [1].
  • This compound's Niche: It serves as a strong base and nucleophile, offering a balance between reactivity and steric profile. It is widely used in organic synthesis, polymerization, and battery technology research [5] [6].

References

thermal stability comparison of lithium ethoxide vs other metal alkoxides

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability Data of Metal Alkoxides

The table below summarizes the available thermal stability data from the search results.

Alkoxide Thermal Stability / Decomposition Data Experimental Conditions / Notes
Lithium Ethoxide (LiOEt) Decomposes at ~325 °C [1]. Data from materials science analysis; applied in MOCVD [1].
Lithium tert-Butoxide (LiOtBu) Sublimes at ~110 °C at 0.1 Torr; melting point 170-205 °C [1]. Sublimation indicates volatility; decomposition temperature not specified [1].
Sodium n-Propoxide Decomposition starts above 623 K (~350 °C) [2]. Measured via Thermogravimetric Analysis-Mass Spectrometry (TGA-MS); solid residues include sodium carbonate and sodium hydroxide [2].
Sodium iso-Propoxide Decomposition starts above 573 K (~300 °C) [2]. Measured via TGA-MS; decomposition pathway differs from sodium n-propoxide [2].

Key Experimental Methodologies

The thermal data in the search results were primarily obtained through standardized analytical techniques.

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This method continuously measures a sample's mass change as temperature increases, identifying the temperature at which decomposition begins. The coupled mass spectrometer analyzes gaseous products released during decomposition, helping to understand the decomposition mechanism [2].
  • Material Characterization for Synthesis: Thermal data for lithium alkoxides comes from materials science research where these compounds are used as precursors. Properties like decomposition and sublimation temperatures are critical for processes like Metal-Organic Chemical Vapor Deposition (MOCVD) [1].

The following workflow outlines a general approach for determining thermal stability and decomposition pathways.

start Start: Alkoxide Sample m1 Thermogravimetric Analysis (TGA) start->m1 m2 Differential Scanning Calorimetry (DSC) start->m2 m3 Mass Spectrometry (MS) start->m3 m4 Other Characterization (FTIR, XRD, NMR) start->m4 decision Data Interpretation m1->decision m2->decision m3->decision m4->decision out1 Determine Decomposition Onset Temperature decision->out1 out2 Identify Decomposition Products & Pathways decision->out2 end Output: Thermal Stability Profile out1->end out2->end

References

Lithium Ethoxide vs. n-Butyllithium: A Quick Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two reagents for a quick overview.

Feature Lithium Ethoxide (LiOEt) n-Butyllithium (n-BuLi)
Chemical Class Alkoxide base [1] Organolithium reagent [2]
Primary Role Strong base, nucleophile, catalyst, precursor [1] [3] Superbase, strong nucleophile, lithiating agent, initiator [4] [2]
Typical Form Solid (powder or chunks) [1] [3] Liquid (solution in alkanes) [2]

| Key Applications | - Esterification & transesterification

  • Claisen-type condensations
  • Preparation of lithium-containing coatings for batteries [1] [3] | - Deprotonation of weak C-H acids (metalation)
  • Halogen-lithium exchange
  • Anionic polymerization initiator [2] | | Basicity & Nucleophilicity | Strong base, good nucleophile | Extremely strong base (superbase), powerful nucleophile [4] [2] | | Key Handling Considerations | Moisture-sensitive; decomposes to lithium hydroxide and ethanol [1] [3] | Pyrophoric (catches fire in air), reacts violently with water; requires inert atmosphere and specialized handling [4] [2] |

Properties and Handling

Understanding the physical form and handling requirements is crucial for safe and effective use in the laboratory.

  • This compound: This reagent is typically purchased or prepared as a white solid in powder or chunk form [1] [3]. It is moisture-sensitive and must be handled in a dry environment to prevent decomposition into lithium hydroxide and ethanol [1].
  • n-Butyllithium: This reagent is most commonly encountered as a pyrophoric liquid, meaning it can spontaneously ignite in air. It is supplied in various molar concentrations (e.g., 1.5 M, 2.5 M) dissolved in alkanes like hexanes [2]. Its handling demands strict safety measures:
    • An inert atmosphere (nitrogen or argon) [4].
    • Anhydrous solvents and apparatus [4].
    • Personal protective equipment, including gloves and safety goggles [4].
    • Careful quenching with an alcohol or water after the reaction is complete [4].

Applications and Reaction Mechanisms

The following diagram illustrates the primary applications and reaction pathways for n-Butyllithium and this compound in organic synthesis:

G cluster_nBuLi Key Applications cluster_LiOEt Key Applications nBuLi n-Butyllithium (n-BuLi) Metalation Metalation (Deprotonates C-H acids) nBuLi->Metalation HalogenExchange Halogen-Lithium Exchange (Forms ArLi, ViLi) nBuLi->HalogenExchange AnionicPolymerization Anionic Polymerization (e.g., polybutadiene) nBuLi->AnionicPolymerization industrial LiOEt This compound (LiOEt) EsterRxns Esterification & Transesterification LiOEt->EsterRxns CarbonylCondensations Carbonyl Condensations (Claisen, Aldol) LiOEt->CarbonylCondensations BatteryCoatings Lithium-ion Battery Precursors LiOEt->BatteryCoatings materials science

Detailed Reaction Contexts
  • n-Butyllithium in Action: The power of n-BuLi lies in its ability to act as a source of a butyl anion (n-Bu⁻) due to the highly polarized carbon-lithium bond [2].

    • Metalation: It can deprotonate a wide range of weak carbon acids, such as terminal alkynes, thiophenes, and ferrocene, to generate new organolithium reagents for further synthesis [2].
    • Halogen-Lithium Exchange: This reaction is highly valuable for preparing aryllithium and vinyllithium compounds from organic bromides and iodides, which are key intermediates [2].
  • This compound in Action: As a strong alkoxide base, its reactivity is characterized by its ability to deprotonate acidic protons and act as a nucleophile.

    • Esterification and Transesterification: LiOEt is used to catalyze the formation of esters from carboxylic acids or acid chlorides, and to facilitate transesterification reactions [1].
    • Carbonyl Condensations: It serves as a strong base in Claisen condensations and related reactions to form new carbon-carbon bonds [1].
    • Battery Technology: It is used as a precursor to create protective coatings on high-nickel cathode materials, which improves the stability and performance of lithium-ion batteries [3].

Safety and Storage

  • This compound: Store in a dry, airtight container at room temperature, away from moisture and air [1].
  • n-Butyllithium: This is a high-hazard material. It must be stored under an inert atmosphere, often at low temperatures, and only handled by trained personnel using appropriate techniques [4] [2]. Always consult the specific Material Safety Data Sheet (MSDS) before use.

Key Selection Guidelines

Your choice between this compound and n-butyllithium will depend entirely on your synthetic goal.

  • Choose n-Butyllithium when:

    • You need to perform a metalation (de-protonation of an inert C-H bond).
    • You need to generate another organolithium reagent via halogen-lithium exchange.
    • You require an extremely strong base that is also a potent nucleophile.
  • Choose this compound when:

    • Your reaction specifically calls for an ethoxide base, such as in ester synthesis or a Claisen condensation.
    • You are working on the synthesis of lithium-containing materials for battery applications.
    • You require a strong base but wish to avoid the extreme pyrophoric hazards associated with n-BuLi.

References

catalytic activity lithium ethoxide in polymer synthesis vs alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Lithium Alkoxides in Polymer Synthesis: Experimental Data

Experimental evidence confirms that lithium alkoxides function effectively as ligands or co-catalysts in anionic polymerization, helping to control the reaction.

The table below summarizes key findings from a study on the anionic polymerization of Methyl Methacrylate (MMA):

Parameter Details & Findings
Primary Initiator n-butyl lithium/pyridazine complex [1]
Lithium Alkoxide Ligands Lithium 2-(2-methoxyethoxy)ethoxide & Lithium 2-(methoxy)ethoxide [1]
Key Function The alkoxide ligands help control the polymerization, enabling it to proceed at ambient temperatures [1].
Optimal Ratio Initiator / Lithium 2-(methoxy)ethoxide = 1 / 10 [1]
Resulting Polymer Properties Narrow molecular weight distribution (polydispersity ~1.28); Glass transition temp. comparable to syndiotactic PMMA [1]

Experimental Protocol for Anionic Polymerization

The following workflow outlines the general methodology for the controlled anionic polymerization of MMA using a lithium alkoxide system, based on the data from the source document [1].

Start Start: Anionic Polymerization of MMA Step1 1. Prepare Initiator System (n-BuLi/Pyridazine complex) Start->Step1 Step2 2. Add Lithium Alkoxide Ligand (e.g., Lithium 2-(methoxy)ethoxide) Step1->Step2 Step3 3. Set Optimal Molar Ratio Initiator:Ligand = 1:10 Step2->Step3 Step4 4. Initiate Polymerization at Ambient Temperature Step3->Step4 Step5 5. Process Complete when monomer is consumed Step4->Step5 Result Result: PMMA with Narrow Molecular Weight Distribution Step5->Result

Applications and Context for Lithium Ethoxide

While direct experimental comparisons are limited, market research reports indicate the broader applications and drivers for this compound, which underscore its relevance in research and industry:

  • Primary Applications: Its main uses are in organic synthesis and catalysis [2]. In the pharmaceutical industry, it serves as a strong base for synthesizing Active Pharmaceutical Ingredients (APIs), such as antibiotics and anti-inflammatory drugs [2]. It is also used in the production of agrochemicals, dyes, and other polymers [2].
  • Market Drivers: The growth of the this compound market is closely linked to the expansion of the pharmaceutical industry and the rising demand for lithium-ion batteries, where related lithium compounds are crucial [2] [3].
  • Key Differentiator: The compound is valued for its high reactivity and stability under controlled conditions, making it a preferred choice in these sectors [2].

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (100%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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